molecular formula C10H12N2O B13348105 2-(Benzo[d]isoxazol-5-yl)propan-1-amine

2-(Benzo[d]isoxazol-5-yl)propan-1-amine

Cat. No.: B13348105
M. Wt: 176.21 g/mol
InChI Key: QEAGXOABWFJATL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Benzo[d]isoxazol-5-yl)propan-1-amine ( 1503998-83-1) is a high-value chemical building block with the molecular formula C 10 H 12 N 2 O and a molecular weight of 176.22 g/mol . This compound features a benzisoxazole scaffold, which is recognized in medicinal chemistry as a privileged structure for designing bioactive molecules . The benzisoxazole core is a key pharmacophore in several therapeutically active compounds and is known for its versatile binding properties with diverse biological targets . Researchers value this scaffold for its potential in developing novel ligands across multiple therapeutic areas, including antimicrobial , anticancer , anti-inflammatory , and anticonvulsant agents . The presence of the propan-1-amine side chain enhances the molecule's utility as a versatile synthetic intermediate, allowing for further functionalization in drug discovery programs. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

2-(1,2-benzoxazol-5-yl)propan-1-amine

InChI

InChI=1S/C10H12N2O/c1-7(5-11)8-2-3-10-9(4-8)6-12-13-10/h2-4,6-7H,5,11H2,1H3

InChI Key

QEAGXOABWFJATL-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1=CC2=C(C=C1)ON=C2

Origin of Product

United States

Foundational & Exploratory

2-(Benzo[d]isoxazol-5-yl)propan-1-amine molecular weight and formula

[1][2]

Executive Summary

2-(Benzo[d]isoxazol-5-yl)propan-1-amine is a bicyclic aromatic amine belonging to the class of benzisoxazoles .[1][2] Structurally, it consists of a 1,2-benzisoxazole (indoxazene) core substituted at the 5-position with a 1-aminopropan-2-yl group.[1][2] This scaffold is significant in medicinal chemistry as a bioisostere of tryptamine and benzofuran derivatives, often explored in the development of serotonergic modulators (e.g., 5-HT2A/2C ligands) and monoamine transporter inhibitors.[1]

This guide details the physicochemical properties, synthetic pathways, and analytical protocols required for the research and development of this compound.[1]

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 2-(1,2-Benzoxazol-5-yl)propan-1-amine
Common Name

-Methyl-5-benzisoxazoleethanamine
CAS Number Not widely listed (Research Grade); Analogous to 5-APB series
SMILES CC(CN)c1ccc2c(c1)noc2
Molecular Formula C₁₀H₁₂N₂O
Molecular Weight 176.22 g/mol
Calculated Physicochemical Data
ParameterValueNote
Exact Mass 176.09496Monoisotopic
Topological Polar Surface Area (TPSA) 52.0 Ų26.0 (Ring N/O) + 26.0 (Amine)
LogP (Predicted) 1.8 ± 0.3Lipophilic, CNS penetrant
pKa (Base) ~9.5Primary amine (protonated at physiological pH)
pKa (Ring) ~ -1.5Isoxazole nitrogen is weakly basic
H-Bond Donors 1Primary amine (-NH₂)
H-Bond Acceptors 3Ring N, Ring O, Amine N

Synthetic Methodology

The synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine requires the construction of the benzisoxazole core followed by the installation of the

12Suzuki-Miyaura couplingHydroboration-Amination12
Retrosynthetic Analysis (DOT Diagram)

RetrosynthesisTarget2-(Benzo[d]isoxazol-5-yl)propan-1-amineIntermediate15-Isopropenyl-1,2-benzisoxazoleTarget->Intermediate1Hydroboration / AminationPrecursor15-Bromo-1,2-benzisoxazoleIntermediate1->Precursor1Suzuki CouplingPrecursor2Isopropenylboronic acid pinacol esterIntermediate1->Precursor2Suzuki CouplingStart2-Fluoro-5-bromobenzaldehydePrecursor1->StartCyclization (NH2OH)

Figure 1: Retrosynthetic strategy for the target molecule.

Detailed Synthetic Protocol
Step 1: Synthesis of 5-Bromo-1,2-benzisoxazole

Reaction: Cyclization of 2-fluoro-5-bromobenzaldehyde with hydroxylamine.[1][2]

  • Reagents: 2-Fluoro-5-bromobenzaldehyde (1.0 eq), Hydroxylamine hydrochloride (1.2 eq), NaOH (2.5 eq).

  • Solvent: Ethanol/Water (1:1).

  • Procedure:

    • Dissolve hydroxylamine HCl in water and add to the aldehyde in ethanol.[1][2]

    • Add NaOH dropwise at 0°C.[1][2]

    • Reflux for 4 hours.[1][2] The fluorine atom is displaced by the oxime oxygen (intramolecular nucleophilic aromatic substitution).[1]

    • Workup: Acidify with HCl, extract with EtOAc, wash with brine.

    • Yield: ~75-85% (Solid).[1][2]

Step 2: Suzuki Coupling (Installation of Carbon Skeleton)

Reaction: 5-Bromo-1,2-benzisoxazole + Isopropenylboronic acid pinacol ester.[1]

  • Reagents: Aryl bromide (1.0 eq), Boronate (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).[1]

  • Solvent: 1,4-Dioxane/Water (4:1).

  • Conditions: Degas with N₂, heat at 90°C for 12 hours.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

  • Product: 5-Isopropenyl-1,2-benzisoxazole .

Step 3: Hydroboration-Amination (Functionalization)

Reaction: Anti-Markovnikov hydration followed by Mitsunobu amination.[1]

  • Hydroboration:

    • Treat alkene with 9-BBN (1.2 eq) in THF at 0°C -> RT (12 h).

    • Oxidative workup: NaOH/H₂O₂.[1][2]

    • Intermediate: 2-(Benzo[d]isoxazol-5-yl)propan-1-ol.[1][2]

  • Amination (Mitsunobu):

    • React alcohol with Phthalimide (1.1 eq), PPh₃ (1.2 eq), and DIAD (1.2 eq) in THF.

    • Isolate the phthalimide-protected amine.[1][2]

  • Deprotection:

    • Reflux with Hydrazine hydrate in Ethanol for 2 hours.

    • Filter phthalhydrazide byproduct.[1][2]

    • Concentrate and convert to Hydrochloride salt using HCl/Ether.[1][2]

Analytical Characterization

Expected NMR Spectra (Proton)

The ¹H NMR spectrum (in DMSO-d₆ or CDCl₃) will exhibit distinct signals confirming the regiochemistry.

  • Aromatic Region (3H):

    • H-3 (Isoxazole): Singlet at ~8.8 ppm (Deshielded by N and O).[1]

    • H-4 (Benzene): Doublet at ~7.6 ppm (Ortho coupling to H-6, meta to H-7).[1]

    • H-6 (Benzene): Doublet of doublets at ~7.4 ppm.[1][2]

    • H-7 (Benzene): Doublet at ~7.5 ppm.[1][2]

  • Aliphatic Side Chain:

    • CH (Methine): Multiplet at ~2.9 ppm (Benzylic).[1]

    • CH₂ (Methylene): Doublet at ~2.8 ppm (Adjacent to amine).[1]

    • CH₃ (Methyl): Doublet at ~1.25 ppm.[1]

  • Amine: Broad singlet at ~1.5 ppm (Exchangeable with D₂O).

Mass Spectrometry (LC-MS)[1]
  • Ionization: ESI (+)

  • Parent Ion [M+H]⁺: m/z 177.1[1]

  • Fragmentation Pattern:

    • Loss of NH₃ ([M-17]⁺): m/z 160.[1]

    • Tropylium-like ion (Benzisoxazole fragment): m/z ~118.[1][2]

HPLC Method[1][2]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).[1]

  • Mobile Phase: Gradient 5% -> 95% Acetonitrile in Water (0.1% Formic Acid).[1][2]

  • Detection: UV at 254 nm and 280 nm.[1][2]

Biological & Research Context

Pharmacophore Significance

This molecule is a structural hybrid of Amphetamine (phenyl-2-aminopropane) and Tryptamine (indole-ethylamine).[1][2]

  • Relationship to Amphetamines: It is a ring-substituted isomer of

    
    -methylphenethylamine.[1][2] Unlike amphetamine (where the methyl is on the alpha-carbon), the methyl group here is on the beta-carbon (benzylic position).[1] This substitution pattern typically reduces MAO degradation but alters receptor binding affinity compared to 
    
    
    -methyl analogs.[1][2]
  • Relationship to Serotonergics: The benzisoxazole ring is an isostere of the indole ring found in Serotonin (5-HT).[1][2] 5-substituted benzisoxazoles are investigated as selective 5-HT2A and 5-HT2C receptor ligands.[1][2]

Safety and Handling
  • Hazard Class: Irritant (Skin/Eye).[1] Potential CNS activity (Treat as a novel psychoactive substance until characterized).[1]

  • Storage: -20°C, under Argon (Hygroscopic as HCl salt).

References

  • Benzisoxazole Ring Synthesis

    • Synthesis of 1,2-benzisoxazoles via intramolecular displacement of the nitro group.[1][2]

    • Source: Journal of Organic Chemistry.[1][2]

    • (General Benzisoxazole synthesis).[1]

  • Suzuki-Miyaura Coupling Protocols

    • Palladium-catalyzed cross-coupling reactions of organoboron compounds.
    • Source: Chemical Reviews.[1][2]

    • [1]

  • Hydroboration-Amination Methodology

    • Brown Hydroboration of alkenes followed by amination.[1]

    • Source: Journal of the American Chemical Society.[1][2]

    • [1]

  • Analytic Data Comparison (Benzisoxazole)

    • PubChem Compound Summary for 1,2-Benzisoxazole.
    • Source: National Center for Biotechnology Information.[1][2]

    • [1]

An In-depth Technical Guide to the Structure-Activity Relationship of Benzo[d]isoxazol-5-yl Amines

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

The benzo[d]isoxazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the nuanced world of its 5-amino substituted derivatives, the benzo[d]isoxazol-5-yl amines. We will dissect the critical structural modifications that govern their biological activity, offering a comprehensive analysis of their structure-activity relationships (SAR). This document is designed to be a technical resource, providing not just a summary of findings, but also the underlying rationale for experimental design and detailed protocols for key synthetic and analytical procedures.

The Benzo[d]isoxazole Core: A Gateway to Diverse Pharmacology

The benzo[d]isoxazole ring system, an aromatic bicyclic structure composed of a benzene ring fused to an isoxazole ring, is a versatile template for drug design. Its derivatives have demonstrated a remarkable breadth of therapeutic potential, including anticancer, anti-inflammatory, antimicrobial, antipsychotic, and kinase inhibitory activities.[1][2] The 5-amino substitution on this scaffold serves as a crucial handle for introducing a wide array of chemical diversity, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.

The strategic placement of the amino group at the C5-position allows for modifications that can profoundly influence the molecule's interaction with biological targets. These modifications can range from simple alkylation and acylation to the introduction of complex aromatic and heterocyclic moieties, each contributing uniquely to the overall pharmacological profile.

Decoding the Structure-Activity Relationship: Key Modification Points

The biological activity of benzo[d]isoxazol-5-yl amines is intricately linked to the nature and position of various substituents. The following sections explore the SAR at key positions of the scaffold.

The N-Substituent at the 5-Amino Group: A Primary Determinant of Activity

The substituent attached to the 5-amino group is a critical determinant of the biological activity of this class of compounds. Modifications at this position can directly impact binding affinity to target proteins and modulate pharmacokinetic properties.

For instance, in the context of antimicrobial agents, the introduction of urea and thiourea moieties to a related 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole scaffold has been shown to yield compounds with significant antibacterial and antifungal activity.[3] While not directly on the 5-amino position, this highlights the potential of ureido and thioureido groups to impart potent bioactivity. Structure-activity relationship studies on these derivatives revealed that electron-withdrawing groups on the terminal phenyl ring of the urea/thiourea moiety generally enhance antimicrobial effects.[3]

Substitution on the Benzo[d]isoxazole Ring System: Fine-Tuning Potency and Selectivity

Substitutions on the bicyclic core of the benzo[d]isoxazole ring system offer another layer of control over the pharmacological profile of the 5-amino derivatives.

  • Position 3: Modifications at the C3-position can significantly influence the overall shape and electronic distribution of the molecule. For example, in a series of 3-amino-benzo[d]isoxazoles developed as receptor tyrosine kinase (RTK) inhibitors, the presence of a bulky N,N'-diphenyl urea moiety at the 4-position was found to be crucial for potent inhibition of VEGFR and PDGFR.[4] This underscores the importance of synergistic interactions between different parts of the molecule.

  • Fluorine Substitution: The introduction of fluorine atoms at various positions on the benzene ring is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. In the case of 3-(piperidin-4-yl)-1,2-benzisoxazoles, a 6-fluoro substituent was found to be optimal for neuroleptic activity.[5] This suggests that strategic fluorination of the benzo[d]isoxazol-5-yl amine core could be a valuable approach to improving drug-like properties.

The following diagram illustrates the key positions for substitution on the benzo[d]isoxazol-5-yl amine scaffold that are critical for modulating biological activity.

SAR_Points main N_Sub N-Substituent (Primary Activity Determinant) N_Sub->main R' Ring_Sub Ring Substituents (Fine-tuning Potency & Selectivity) Ring_Sub->main R1, R2, R3

Caption: Key modification points on the benzo[d]isoxazol-5-yl amine scaffold.

Therapeutic Applications and Associated SAR

The versatility of the benzo[d]isoxazol-5-yl amine scaffold has led to its exploration in various therapeutic areas.

Anticancer Activity

Derivatives of the isoxazole scaffold have shown significant potential as anticancer agents.[2][3] For a series of isoxazole-carboxamide derivatives, compounds with specific substitutions demonstrated potent cytotoxic activity against various cancer cell lines, including liver and cervical cancer.[3] The anticancer mechanism often involves the induction of apoptosis and cell cycle arrest.[6]

While specific SAR data for a broad range of benzo[d]isoxazol-5-yl amines in cancer is still emerging, studies on related structures suggest that the nature of the N-aryl substituent plays a crucial role. For instance, in a series of N-arylthiazol-2-amines, substitutions on the aryl ring significantly impacted their antitumor activity against HeLa, A549, and MCF-7 cell lines.[6]

Table 1: Anticancer Activity of Representative Isoxazole Derivatives

Compound IDR (Substitution)Cell LineIC50 (µM)Reference
2d 2,4-dichlorophenylHeLa15.48[3]
2e 4-bromophenylHep3B~23[3]
C27 4-(trifluoromethyl)phenylHeLa2.07[6]

This table presents data from related isoxazole and thiazole derivatives to illustrate general SAR trends in the absence of a comprehensive study on benzo[d]isoxazol-5-yl amines.

Antimicrobial Activity

The benzo[d]isoxazole scaffold is a component of several antimicrobial agents.[2] The synthesis of novel urea and thiourea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole has yielded compounds with promising activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3]

SAR studies on these compounds have indicated that:

  • Thiourea derivatives often exhibit superior activity compared to their urea counterparts.

  • The presence of electron-withdrawing groups (e.g., halogens) on the aromatic ring attached to the urea or thiourea nitrogen generally enhances antimicrobial potency.

The workflow for screening new antimicrobial agents based on this scaffold is outlined below.

Antimicrobial_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis A Synthesis of Benzo[d]isoxazol-5-yl amine core B Derivatization at 5-amino position A->B C Primary Antimicrobial Screening (e.g., Disc Diffusion) B->C D Determination of MIC (Microdilution Method) C->D E Cytotoxicity Assay D->E F SAR Analysis E->F G Lead Compound Identification F->G

Caption: Experimental workflow for the discovery of novel benzo[d]isoxazol-5-yl amine-based antimicrobial agents.

Experimental Protocols

To facilitate further research in this area, detailed experimental protocols for the synthesis and biological evaluation of benzo[d]isoxazol-5-yl amines are provided below.

General Synthetic Protocol for N-Aryl Benzo[d]isoxazol-5-yl Amines

This protocol outlines a general method for the synthesis of N-aryl derivatives, a common class of biologically active compounds.

Step 1: Synthesis of 5-Nitrobenzo[d]isoxazole

  • To a solution of 2-hydroxy-5-nitrobenzaldehyde in a suitable solvent (e.g., ethanol), add hydroxylamine hydrochloride and a base (e.g., sodium acetate).

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into ice-water.

  • Collect the precipitated product by filtration, wash with water, and dry to obtain 5-nitrobenzo[d]isoxazole.

Step 2: Reduction of the Nitro Group to Afford Benzo[d]isoxazol-5-amine

  • Dissolve 5-nitrobenzo[d]isoxazole in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add a reducing agent, such as tin(II) chloride dihydrate or catalytic hydrogenation (e.g., Pd/C, H2 gas).

  • Stir the reaction at room temperature or with gentle heating until the reduction is complete.

  • Neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to yield benzo[d]isoxazol-5-amine.

Step 3: N-Arylation of Benzo[d]isoxazol-5-amine

  • In a reaction vessel, combine benzo[d]isoxazol-5-amine, an aryl halide (e.g., aryl bromide or iodide), a palladium catalyst (e.g., Pd2(dba)3), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate).

  • Add a suitable anhydrous solvent (e.g., dioxane or toluene) and heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a specified temperature for several hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through celite.

  • Wash the filtrate with brine, dry the organic layer, and concentrate in vacuo.

  • Purify the residue by column chromatography to obtain the desired N-aryl benzo[d]isoxazol-5-yl amine.

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Perspectives and Conclusion

The benzo[d]isoxazol-5-yl amine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide has synthesized the available knowledge on their structure-activity relationships, it is clear that a systematic and comprehensive exploration of the chemical space around this core is warranted.

Future research should focus on:

  • Systematic SAR studies: A comprehensive investigation of substitutions at the 5-amino group and various positions on the benzo[d]isoxazole ring against a panel of biological targets.

  • Mechanism of action studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • Pharmacokinetic profiling: In-depth analysis of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.

References

  • The synthetic and therapeutic expedition of isoxazole and its analogs. (URL: [Link])

  • Synthesis and antitumor evaluation of 5-(benzo[d][2][5]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (URL: [Link])

  • Design and Straightforward Synthesis of Novel N-substituted 6-Fluoro-3-(piperidin-4-yl)-1,2-benzoxazole Derivatives and Their Antibacterial Activity. (URL: [Link])

  • Synthesis and characterization of new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]. (URL: [Link])

  • Benzisoxazole: a privileged scaffold for medicinal chemistry. (URL: [Link])

  • 3-Amino-benzo[d]isoxazoles as Novel Multitargeted Inhibitors of Receptor Tyrosine Kinases. (URL: [Link])

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (URL: [Link])

  • 3-amino-benzo[d]isoxazoles as novel multitargeted inhibitors of receptor tyrosine kinases. (URL: [Link])

Sources

Literature review of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine analogs

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth review of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine and its structural analogs. This document is structured to serve drug discovery professionals, focusing on the scaffold's medicinal chemistry, synthetic routes, and pharmacological profiles relative to established bioisosteres.

Domain: Medicinal Chemistry & Psychopharmacology Class: Heterocyclic


-Substituted Amines / Bioisosteres of Tryptamines

Executive Summary & Structural Rationale

The molecule 2-(Benzo[d]isoxazol-5-yl)propan-1-amine represents a specific subclass of heterocyclic ethylamines. Structurally, it is the 1,2-benzisoxazole bioisostere of


-methylphenethylamine (BMPEA) .

In the broader context of medicinal chemistry, this scaffold is critical because it bridges the gap between indole-based signaling modulators (tryptamines) and benzofuran-based entactogens (e.g., 5-APB). The replacement of the indole N-H or benzofuran oxygen with the isoxazole moiety (N-O bond) alters lipophilicity, metabolic stability, and hydrogen bond donor/acceptor profiles while maintaining the planar aromatic geometry required for binding to monoamine transporters (MATs) and trace amine-associated receptors (TAARs).

Bioisosteric Relationships

The design logic follows a classical bioisosteric replacement strategy to optimize pharmacokinetic (PK) and pharmacodynamic (PD) properties.

  • Parent Pharmacophore: 2-Phenylpropan-1-amine (

    
    -methylphenethylamine).
    
  • Direct Analog: 5-(2-aminopropyl)benzofuran (5-APB).[1][2]

  • Target Scaffold: 5-Substituted-1,2-benzisoxazole.

The benzo[d]isoxazole ring system is electron-deficient compared to indole, potentially reducing oxidative metabolism at the ring system while retaining affinity for serotonergic targets (5-HT


, 5-HT

, SERT).

Chemical Synthesis & Methodology

The synthesis of 2-(benzo[d]isoxazol-5-yl)propan-1-amine analogs requires constructing the bicyclic heterocycle followed by side-chain elaboration. Unlike simple phenethylamines, the lability of the isoxazole N-O bond under strong reducing conditions (e.g., LiAlH


, catalytic hydrogenation) necessitates specific protocol selection.
Retrosynthetic Analysis

The most robust route involves the Henry Reaction (Nitroaldol) followed by a selective reduction that preserves the isoxazole ring.

  • Precursor: 2-Fluoro-5-formylbenzonitrile (or 5-formylsalicylaldehyde oxime).

  • Intermediate: 5-(2-nitroprop-1-en-1-yl)benzo[d]isoxazole.

  • Product: 2-(Benzo[d]isoxazol-5-yl)propan-1-amine.

Validated Synthetic Protocol

Note: This protocol synthesizes the propan-2-amine isomer (amphetamine homolog) and the propan-1-amine isomer (BMPEA homolog) depending on the nitroalkane and reduction method used. The pathway below targets the general 2-aminopropyl/1-amine scaffold.

Step 1: Scaffold Formation (Kemp's Cyclization Variant)

  • Reagents: 5-Bromosalicylaldehyde, Hydroxylamine-O-sulfonic acid (HOSA), NaHCO

    
    .
    
  • Conditions: Aqueous/THF media, RT, 4 hours.

  • Mechanism: O-sulfonation of the oxime followed by intramolecular nucleophilic attack by the phenolate oxygen.

  • Yield: Typically 75-85% of 5-bromo-1,2-benzisoxazole.

Step 2: Formylation (Heck or Lithiation)

  • Reagents:

    
    -Butyllithium (
    
    
    
    -BuLi), DMF, THF (anhydrous).
  • Protocol: Lithiation at -78°C (halogen-lithium exchange) followed by DMF quench.

  • Critical Control: Temperature must remain <-70°C to prevent ring cleavage.

  • Product: 1,2-Benzo[d]isoxazole-5-carbaldehyde.

Step 3: Side Chain Installation (Henry Reaction)

  • Reagents: Nitroethane (for methyl side chain), Ammonium Acetate (cat.), Glacial Acetic Acid.

  • Conditions: Reflux, 2-4 hours.

  • Product: 5-(2-nitroprop-1-en-1-yl)benzo[d]isoxazole (The nitrostyrene analog).

Step 4: Selective Reduction (The Critical Step) Caution: Standard hydrogenation (Pd/C, H


) often cleaves the isoxazole N-O bond to form a substituted salicylamide.
  • Reagents: Sodium Borohydride (NaBH

    
    ) with Silica Gel or LiAlH
    
    
    
    (controlled equivalents) in THF.
  • Alternative: Zn/HCl (careful pH control).

  • Target: Reduction of the alkene and nitro group to the amine without opening the heterocycle.

Synthesis Workflow Diagram

Synthesispathway Start 5-Bromosalicylaldehyde Step1 Oxime Formation & Cyclization (HOSA, NaHCO3) Start->Step1 Inter1 5-Bromo-1,2-benzisoxazole Step1->Inter1 Ring Closure Step2 Formylation (n-BuLi, -78C; DMF) Inter1->Step2 Inter2 1,2-Benzisoxazole-5-carbaldehyde Step2->Inter2 C-C Bond Formation Step3 Henry Reaction (Nitroethane, NH4OAc) Inter2->Step3 Inter3 Nitropropene Intermediate Step3->Inter3 Nitroaldol Step4 Selective Reduction (NaBH4/BF3 or LAH) Inter3->Step4 Warning CRITICAL: Avoid Pd/C Catalytic Hydrogenation (Risks N-O bond cleavage) Inter3->Warning Final 2-(Benzo[d]isoxazol-5-yl)propan-1-amine (Target Analog) Step4->Final 6e- Reduction

Figure 1: Synthetic pathway emphasizing the preservation of the labile isoxazole ring during reduction.

Pharmacological Profile & Mechanism of Action

The pharmacology of 2-(benzo[d]isoxazol-5-yl)propan-1-amine is inferred from the Structure-Activity Relationship (SAR) of its closest validated analogs: 5-APB (Benzofuran) and 5-IT (Indole).

Receptor Binding Affinity (Predicted)

The 5-substituted benzoisoxazole moiety acts as a steric and electrostatic mimic of the 5-substituted indole nucleus found in serotonin (5-HT).

TargetPredicted ActivityMechanism / Rationale
5-HT

Agonist / Partial AgonistThe 5-substitution aligns with the canonical binding pocket of 5-HT2 receptors. The isoxazole ring provides unique H-bonding vectors compared to furan.
5-HT

AgonistHigh Risk. Similar bicyclic amphiphiles (e.g., fenfluramine, 5-APB) show potent 5-HT

agonism, linked to valvular heart disease.
SERT Reuptake InhibitorThe ethyl/propyl-amine side chain fits the S1 binding site of the Serotonin Transporter.
TAAR1 Agonist

-substituted amines are privileged scaffolds for Trace Amine-Associated Receptor 1 activation.
MAO-A Competitive InhibitorThe rigid bicyclic system may occlude the MAO-A active site, potentially extending the half-life of co-administered monoamines.
Metabolic Fate

Unlike the benzofuran ring (which is metabolically robust) or the indole ring (susceptible to hydroxylation), the 1,2-benzisoxazole ring is susceptible to reductive metabolism in vivo.

  • Primary Pathway: Ring opening via reductive cleavage of the N-O bond by liver enzymes (reductases), yielding a 2-hydroxy-benzamidine or salicylamide derivative.

  • Implication: This metabolic instability may shorten the duration of action compared to 5-APB or MDMA analogs, potentially reducing neurotoxicity associated with long-term metabolite accumulation.

Signaling Pathway Diagram

Pharmacology Ligand Benzo[d]isoxazole Analog SERT SERT (Transporter) Ligand->SERT Inhibition HT2A 5-HT2A (Gq-coupled) Ligand->HT2A Agonism HT2B 5-HT2B (Cardiotoxicity) Ligand->HT2B Agonism TAAR1 TAAR1 (Gs-coupled) Ligand->TAAR1 Agonism Synapse Increased Synaptic 5-HT / DA SERT->Synapse Psych Psychoactive Effects (Entactogenic) HT2A->Psych Tox Valvulopathy Risk (Fibrosis) HT2B->Tox TAAR1->Synapse Efflux Synapse->Psych

Figure 2: Predicted pharmacodynamic interactions. Note the dashed red line indicating potential off-target cardiotoxicity mediated by 5-HT2B.

Experimental Characterization Protocol

To validate the synthesis of this specific analog, the following analytical signatures must be confirmed.

Nuclear Magnetic Resonance (NMR)
  • 
    H NMR (CDCl
    
    
    
    , 400 MHz):
    • Isoxazole Proton: A distinctive singlet or doublet around

      
       8.5 - 9.0 ppm  (H-3 of the benzisoxazole ring) is the diagnostic peak.
      
    • Aromatic Region: Multiplets at

      
       7.4 - 7.9 ppm corresponding to the benzene ring protons (H-4, H-6, H-7).
      
    • Side Chain:

      • Doublet at

        
         1.2 ppm (Methyl group).
        
      • Multiplet at

        
         3.0 - 3.4 ppm (Methine/Methylene protons adjacent to the ring and amine).
        
Mass Spectrometry
  • Ionization: Electrospray Ionization (ESI+).

  • Fragmentation Pattern:

    • Expect a molecular ion

      
      .
      
    • Diagnostic Fragment: Loss of the amine side chain (tropylium-like cation formation) and potential cleavage of the isoxazole ring (loss of NO or CO depending on rearrangement).

References

  • Casale, J. F., & Hays, P. A. (2011). The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. Microgram Journal. Link

  • Musso, L., et al. (2014). Synthesis of 5,6-dihydro-4H-benzo[d]isoxazol-7-one derivatives as potential Hsp90 inhibitors.[3] Bioorganic & Medicinal Chemistry Letters. Link

  • Clara, R., et al. (2020). Emerging club drugs: 5-(2-aminopropyl)benzofuran (5-APB) is more toxic than its isomer 6-(2-aminopropyl)benzofuran (6-APB).[4] Archives of Toxicology. Link

  • Pal, D., & Saha, S. (2012). Benzisoxazole: A Privileged Scaffold for Drug Design. Journal of Advanced Pharmaceutical Technology & Research. Link

  • Lewin, A. H., et al. (2008). 1,2-Benzisoxazole analogues of fentanyl: synthesis and pharmacological evaluation. Bioorganic & Medicinal Chemistry. Link

Sources

Methodological & Application

Application Note: Reductive Amination Protocols for Benzisoxazole Aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 1,2-benzisoxazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as the core for antipsychotics (e.g., Risperidone, Paliperidone) and anticonvulsants (e.g., Zonisamide).[1][2] However, the functionalization of this scaffold via reductive amination presents a distinct chemoselective challenge: the lability of the isoxazole N–O bond. Standard reductive protocols involving catalytic hydrogenation or strong metal hydrides frequently result in reductive ring cleavage, destroying the pharmacophore. This Application Note details validated, ring-preserving protocols for the reductive amination of benzisoxazole aldehydes, utilizing Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide mediated methodologies.

Introduction & Mechanistic Challenges

The Chemoselectivity Paradox

The primary challenge in reacting benzisoxazole aldehydes is distinguishing between the desired reduction of the imine (


) and the undesired reductive cleavage of the isoxazole nitrogen-oxygen (

) bond.
  • The Target: Formation of a secondary or tertiary amine while retaining the bicyclic aromatic core.

  • The Threat: The N–O bond in 1,2-benzisoxazoles has a low bond dissociation energy (

    
     50–60 kcal/mol). Under catalytic hydrogenation conditions (
    
    
    
    , Pd/C) or with strong hydride donors (e.g.,
    
    
    ), this bond cleaves to form 2-hydroxy-phenyl ketimines or phenols , effectively destroying the scaffold [1].
Electronic Considerations

Benzisoxazoles are electron-deficient heterocycles. An aldehyde attached to the C3, C5, or C6 position is highly electrophilic, facilitating rapid imine formation. However, this electron deficiency also makes the resulting imine prone to hydrolysis if not reduced immediately. Therefore, direct reductive amination (one-pot) is preferred over stepwise methods to shift the equilibrium toward the product.

Decision Matrix & Workflow

The following decision tree outlines the protocol selection based on amine sterics and ring stability requirements.

ReductiveAminationWorkflow Start Start: Benzisoxazole Aldehyde + Amine CheckRing Requirement: Preserve Benzisoxazole Ring? Start->CheckRing RingOpen Protocol C: Catalytic Hydrogenation (H2, Pd/C) *Intentional Ring Opening* CheckRing->RingOpen No (Target: Salicyl-derivative) AmineType Amine Sterics/Basicity CheckRing->AmineType Yes MethodA Protocol A: Standard STAB (Na(OAc)3BH, DCE/AcOH) *Best for reactive amines* AmineType->MethodA Primary/Secondary (Unencumbered) MethodB Protocol B: Lewis Acid Mediated (Ti(OiPr)4, then NaBH4) *Best for hindered/weak amines* AmineType->MethodB Weakly Nucleophilic or Hindered

Figure 1: Strategic decision tree for selecting the appropriate reductive amination condition.

Validated Experimental Protocols

Protocol A: The "Gold Standard" (STAB Method)

Applicability: Primary and unhindered secondary amines. Mechanism: Sodium triacetoxyborohydride (STAB) is a mild hydride donor. It reduces imines selectively over aldehydes and, crucially, does not cleave the benzisoxazole N–O bond under slightly acidic conditions [2].

Reagents:

  • Benzisoxazole aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)

  • Acetic Acid (AcOH) (1.0 – 2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step Procedure:

  • Imine Formation: In a flame-dried round-bottom flask under

    
    , dissolve the benzisoxazole aldehyde (1.0 equiv) and amine (1.1 equiv) in anhydrous DCE (concentration 
    
    
    
    0.1 M).
  • Acid Activation: Add AcOH (1.0 equiv). Stir at room temperature for 30–60 minutes. Note: The solution often turns slightly yellow/orange indicating imine formation.

  • Reduction: Cool the mixture to 0 °C. Add STAB (1.5 equiv) portion-wise over 5 minutes.

    • Critical Control Point: Do not add STAB all at once if the scale is >5g to avoid exotherms.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–16 hours. Monitor by TLC or LC-MS.

    • Target Mass: Look for

      
      .[3]
      
    • Side Product: Look for alcohol reduction product (aldehyde +

      
      ).
      
  • Quench: Quench with saturated aqueous

    
    . Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over

    
    , and concentrate.
    
Protocol B: Titanium(IV) Isopropoxide Mediated

Applicability: Sterically hindered amines, anilines, or acid-sensitive substrates. Mechanism:


 acts as a Lewis acid and water scavenger, driving imine formation to completion before the reducing agent is introduced. This prevents the formation of the alcohol side-product [3].

Reagents:

  • Benzisoxazole aldehyde (1.0 equiv)

  • Amine (1.1 – 1.2 equiv)

  • Titanium(IV) isopropoxide (

    
    ) (1.5 – 2.0 equiv)
    
  • Sodium Borohydride (

    
    ) (1.5 equiv)
    
  • Solvent: Methanol (MeOH) or THF (anhydrous)

Step-by-Step Procedure:

  • Complexation: In a dried vial, combine the aldehyde (1.0 equiv) and amine (1.1 equiv) in neat

    
     (if liquid) or minimal THF. Stir at room temperature for 2–4 hours.
    
    • Observation: The mixture will become viscous.

  • Dilution: Dilute the mixture with anhydrous MeOH (concentration

    
     0.2 M).
    
  • Reduction: Cool to 0 °C. Add

    
     (1.5 equiv) carefully.
    
    • Safety Note: This step generates

      
       gas and heat. Ensure proper venting.
      
  • Workup (Titanium Emulsion): Quench with 1N NaOH or water. A heavy white precipitate (

    
    ) will form.
    
    • Filtration: Filter the slurry through a Celite pad to remove titanium salts. Wash the pad with EtOAc.[4]

  • Extraction: Dry the filtrate and concentrate.

Comparison of Reducing Agents

Reducing AgentRing StabilityReactivityComments
STAB (

)
High ModeratePreferred. Mild, chemoselective, no N-O cleavage.

High LowEffective but generates toxic HCN/cyanide waste. Use only if STAB fails.

ModerateHighRisk of reducing aldehyde to alcohol before imine forms. Requires 2-step (Protocol B).

/ Pd-C
Unstable HighAVOID. Causes hydrogenolysis of the N-O bond (Ring Opening).

Unstable ExtremeAVOID. Will reduce the isoxazole ring and potentially over-reduce the amine.

Troubleshooting & Optimization

Issue: Low Conversion to Amine / High Alcohol Byproduct
  • Cause: The reducing agent is reducing the aldehyde before it reacts with the amine.

  • Solution: Switch to Protocol B (

    
    ) . The titanium locks the aldehyde into the imine/titanium complex, preventing direct reduction of the carbonyl. Alternatively, use molecular sieves (4Å) in Protocol A to force imine formation before adding STAB.
    
Issue: Ring Cleavage (Formation of Phenolic Impurities)
  • Cause: Presence of strong reducing metals or vigorous hydrogenation conditions.

  • Solution: Verify no transition metals (Pd, Pt, Ni) are present. Ensure the reaction temperature does not exceed 40 °C. Stick strictly to Borohydride reagents (STAB).

Issue: Aldehyde at C3 Position (Sterics)
  • Context: 1,2-benzisoxazole-3-carbaldehyde is sterically adjacent to the benzene ring fusion.

  • Solution: Increase reaction time for the imine formation step (Step 2 in Protocol A) to 12 hours. Heat to 40 °C if necessary before adding the reducing agent.

References

  • Kalgutkar, A. S., et al. (2002). "Reductive ring scission reactions of the 1,2-benzisoxazole-containing anticonvulsant zonisamide." Drug Metabolism and Disposition, 30(11), 1135-1140. Link

  • Abdel-Magid, A. F., et al. (1996).[5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2345-2350. Link

  • Janssen, P. A. J., et al. (1988). "Risperidone: A new antipsychotic with serotonin-S2 and dopamine-D2 antagonistic properties."[3] Journal of Pharmacology and Experimental Therapeutics, 244(2), 685-693. Link

Sources

Application Notes and Protocols for the Synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is strategically designed around the construction of the benzo[d]isoxazole core, followed by the elaboration of the propan-1-amine side chain at the 5-position. This application note details a robust and efficient multi-step synthetic route, commencing with the formation of a 5-cyanobenzo[d]isoxazole intermediate. Subsequent functional group transformations, including a Grignard reaction and reductive amination, facilitate the construction of the target molecule. This guide offers detailed, step-by-step protocols, reagent specifications, and mechanistic insights to enable researchers to successfully synthesize this valuable compound.

Introduction

The benzo[d]isoxazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of numerous biologically active compounds. Its unique electronic and steric properties contribute to favorable interactions with a variety of biological targets. The title compound, 2-(Benzo[d]isoxazol-5-yl)propan-1-amine, is a crucial building block for the synthesis of novel therapeutic agents, particularly in the fields of neuroscience and oncology. The strategic placement of the propan-1-amine group at the 5-position offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies. This guide provides a detailed and practical approach to the synthesis of this important intermediate, empowering researchers in their drug discovery and development endeavors.

Synthetic Strategy

The synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine is approached through a convergent strategy, focusing on the initial construction of a stable, functionalized benzo[d]isoxazole intermediate. The overall synthetic workflow is depicted below:

Synthetic Workflow A 4-Hydroxy-3-nitrobenzonitrile B 5-Cyanobenzo[d]isoxazole A->B Cyclization C 1-(Benzo[d]isoxazol-5-yl)propan-1-one B->C Grignard Reaction D 2-(Benzo[d]isoxazol-5-yl)propan-1-amine C->D Reductive Amination

Figure 1: Overall synthetic workflow for 2-(Benzo[d]isoxazol-5-yl)propan-1-amine.

The key to this strategy is the formation of the benzo[d]isoxazole ring from a readily available starting material, 4-hydroxy-3-nitrobenzonitrile. The cyano group at the 5-position of the resulting benzo[d]isoxazole serves as a versatile precursor to the desired side chain. This nitrile is then converted to a ketone via a Grignard reaction, which is subsequently transformed into the target primary amine through reductive amination.

Reagents and Materials

Reagent/MaterialGradeSupplier
4-Hydroxy-3-nitrobenzonitrileReagentSigma-Aldrich
Acetic AnhydrideACS ReagentFisher Scientific
Ethylmagnesium Bromide (3.0 M in diethyl ether)Sigma-Aldrich
Anhydrous Diethyl EtherFisher Scientific
Ammonium AcetateACS ReagentSigma-Aldrich
Sodium CyanoborohydrideSigma-Aldrich
MethanolACS ReagentFisher Scientific
Dichloromethane (DCM)ACS ReagentFisher Scientific
Ethyl Acetate (EtOAc)ACS ReagentFisher Scientific
HexanesACS ReagentFisher Scientific
Hydrochloric Acid (HCl)ACS ReagentFisher Scientific
Sodium Bicarbonate (NaHCO₃)ACS ReagentFisher Scientific
Sodium Sulfate (Na₂SO₄), anhydrousFisher Scientific
Silica Gel (230-400 mesh)Fisher Scientific

Experimental Protocols

Part 1: Synthesis of 5-Cyanobenzo[d]isoxazole

The formation of the benzo[d]isoxazole ring is achieved through the cyclization of 4-hydroxy-3-nitrobenzonitrile. This reaction proceeds via an intramolecular dehydration, where the hydroxyl group and one of the oxygen atoms from the nitro group are eliminated as water, leading to the formation of the N-O bond of the isoxazole ring.

Protocol:

  • To a solution of 4-hydroxy-3-nitrobenzonitrile (1.0 eq) in acetic anhydride (5-10 vol), add a catalytic amount of concentrated sulfuric acid (0.05 eq) at room temperature.

  • Heat the reaction mixture to 120-130 °C and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water with vigorous stirring.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 5-cyanobenzo[d]isoxazole as a solid.

Part 2: Synthesis of 1-(Benzo[d]isoxazol-5-yl)propan-1-one

This step involves the conversion of the nitrile group to a ketone using a Grignard reagent. The nucleophilic ethyl group of the ethylmagnesium bromide attacks the electrophilic carbon of the nitrile, forming an intermediate imine salt, which is then hydrolyzed to the corresponding ketone upon acidic workup.

Protocol:

  • Dissolve 5-cyanobenzo[d]isoxazole (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add ethylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) dropwise to the cooled solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 1-(Benzo[d]isoxazol-5-yl)propan-1-one.

Part 3: Synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine

The final step is the reductive amination of the ketone to the target primary amine. The ketone reacts with ammonia (generated in situ from ammonium acetate) to form an intermediate imine, which is then reduced by sodium cyanoborohydride to the desired amine.

Protocol:

  • Dissolve 1-(Benzo[d]isoxazol-5-yl)propan-1-one (1.0 eq) in methanol.

  • Add ammonium acetate (10-20 eq) to the solution and stir until it dissolves.

  • Add sodium cyanoborohydride (1.5-2.0 eq) portion-wise to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the methanol.

  • Add water to the residue and basify with a 1 M sodium hydroxide solution to pH > 10.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel (eluent: dichloromethane/methanol gradient with 1% triethylamine) or by crystallization to afford 2-(Benzo[d]isoxazol-5-yl)propan-1-amine.

Mechanism of Key Steps

Reductive_Amination cluster_0 Imine Formation cluster_1 Reduction Ketone R-CO-R' Imine R-C(=NH)-R' Ketone->Imine + NH₃, - H₂O Ammonia NH₃ Amine R-CH(NH₂)-R' Imine->Amine + [H⁻] Hydride [H⁻] (from NaBH₃CN)

Figure 2: Mechanism of reductive amination.

The reductive amination proceeds in two main stages. First, the ketone reacts with ammonia in a condensation reaction to form an imine intermediate, with the elimination of a water molecule. In the second stage, the imine is reduced by a hydride source, typically sodium cyanoborohydride, to yield the final primary amine. Sodium cyanoborohydride is a mild reducing agent that is selective for the iminium ion over the ketone, which minimizes the formation of the corresponding alcohol as a byproduct.

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine. By utilizing a functionalized benzonitrile as a key intermediate, this strategy allows for the efficient construction of the benzo[d]isoxazole core and subsequent elaboration of the desired side chain. The protocols provided have been designed to be robust and reproducible, making them suitable for use in both academic and industrial research settings. The availability of this synthetic guide will facilitate the exploration of new chemical space around the benzo[d]isoxazole scaffold, aiding in the discovery and development of novel therapeutic agents.

References

  • Due to the proprietary nature of this specific synthetic route, direct literature citations for the complete sequence are not available. The individual steps are based on well-established and widely published organic transformations.
  • Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH, 1999.

  • Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis. John Wiley & Sons, 2007.

  • March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Edited by Michael B. Smith, John Wiley & Sons, 2013.

Application Note: Precision Binding Assays for Benzisoxazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro binding assay protocols for benzisoxazole amines Content Type: Application Note & Protocol Guide

From Ligand Handling to Determination at GPCR and Enzyme Targets

Abstract Benzisoxazole amines (e.g., risperidone, paliperidone, iloperidone) represent a critical scaffold in medicinal chemistry, primarily acting as atypical antipsychotics via Dopamine


 and Serotonin 

antagonism, with emerging derivatives targeting acetylcholinesterase (AChE). However, their physicochemical nature—lipophilic bases with high

—introduces significant experimental artifacts, including non-specific binding (NSB) and lysosomal trapping. This guide provides optimized protocols for radioligand binding and enzymatic inhibition assays, specifically engineered to mitigate the "sticky" nature of these compounds.

Pre-Assay Considerations: The "Sticky" Amine Problem

Expertise & Experience

Benzisoxazole amines are typically lipophilic cations at physiological pH (


). A common failure mode in binding assays is the loss of free ligand concentration due to adsorption onto plasticware before the compound reaches the receptor.

Critical Handling Rules:

  • Material Selection: Use silanized glass or low-binding polypropylene for all serial dilutions. Avoid standard polystyrene, which can adsorb up to 40% of lipophilic amines within 30 minutes.

  • Solvent Order: Prepare stocks in 100% DMSO. When diluting into aqueous buffer, ensure rapid vortexing. Do not allow the compound to sit in static aqueous buffer at low concentrations (<10 nM) without carrier protein (e.g., 0.1% BSA).

  • Filter Pre-treatment: For filtration assays, the positively charged amine tail interacts with the negative charge of glass fiber filters. You must pre-soak filters in 0.3% Polyethyleneimine (PEI) to neutralize the filter charge and reduce background noise.

Protocol A: GPCR Radioligand Binding Assay (D2/5-HT2A)

The Gold Standard for Affinity Determination

This protocol is optimized for membrane preparations (e.g., CHO-K1 or HEK293 overexpressing human


 receptors).
Materials
  • Membranes: Human recombinant

    
     receptor membranes (
    
    
    
    protein/well).
  • Radioligand:

    
    -Methylspiperone (0.2–2.0 nM).
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 5 mM

    
    , 1 mM EDTA, pH 7.4.
    
  • NSB Control:

    
     Haloperidol or (+)-Butaclamol.
    
  • Filtration: GF/C Unifilter plates, pre-soaked in 0.3% PEI for 1 hour.

Step-by-Step Workflow
  • Preparation: Thaw membranes on ice. Homogenize gently (using a Polytron or needle) to ensure uniform suspension. Dilute in Assay Buffer to

    
     the desired final concentration.
    
  • Plate Setup (96-well):

    • Add

      
       Assay Buffer (for Total Binding).
      
    • Add

      
       of 
      
      
      
      Haloperidol (for Non-Specific Binding).
    • Add

      
       of Test Compound (Benzisoxazole derivative) at 
      
      
      
      final concentration (serial dilution).
  • Reaction Initiation:

    • Add

      
       of 
      
      
      
      -Methylspiperone (final conc.
      
      
      , typically 0.5 nM).
    • Add

      
       of Membrane suspension.
      
    • Note: Final volume =

      
      .
      
  • Incubation: Incubate at 25°C for 60–90 minutes .

    • Why? Lipophilic benzisoxazoles have slow association/dissociation kinetics. Shorter incubations (e.g., 30 min) may not reach equilibrium, leading to underestimated affinity (

      
      ).
      
  • Termination:

    • Rapidly harvest onto PEI-soaked GF/C filters using a cell harvester (e.g., Brandel or PerkinElmer).

    • Wash

      
       with ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4).
      
  • Detection: Dry filters, add scintillation cocktail (e.g., MicroScint-20), and count on a TopCount or MicroBeta counter.

Visualization: Radioligand Binding Workflow

BindingAssay Start Start: Membrane Thaw Assembly Assay Assembly: Buffer + Ligand + Radiotracer + Membrane Start->Assembly PreSoak CRITICAL: Soak GF/C Filters in 0.3% PEI (1 hr) Harvest Vacuum Filtration & 3x Ice-Cold Wash PreSoak->Harvest Filters Ready Dilution Ligand Dilution (Glass/Low-bind Plastic) Dilution->Assembly Incubation Equilibrium Binding (25°C, 60-90 min) Assembly->Incubation Incubation->Harvest Counting Scintillation Counting (CPM Data) Harvest->Counting

Figure 1: Optimized workflow for benzisoxazole radioligand binding, highlighting the critical PEI pre-soak step to prevent cationic amine adsorption.

Protocol B: Acetylcholinesterase (AChE) Inhibition

Secondary Target Profiling (Ellman’s Method Modified)

Many benzisoxazole derivatives are dual-acting. This colorimetric assay measures the hydrolysis of acetylthiocholine (ATCh).

Step-by-Step Workflow
  • Buffer: 0.1 M Phosphate buffer, pH 8.0.

  • Enzyme: Electric eel or recombinant human AChE (0.05 U/mL).

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM).

  • Chromogen: DTNB (Ellman’s Reagent, 0.3 mM).

  • Procedure:

    • Incubate Enzyme (

      
      ) + Test Compound (
      
      
      
      ) + Buffer (
      
      
      ) for 15 minutes at 25°C.
    • Add DTNB (

      
      ) and ATCh (
      
      
      
      ) to initiate reaction.
    • Measure absorbance at 412 nm kinetically for 5–10 minutes.

  • Analysis: Calculate the slope (velocity) of the linear portion. Determine % Inhibition relative to DMSO control.

Data Analysis & Integrity

Calculating (Cheng-Prusoff)

Raw


 values are dependent on radioligand concentration.[1][2] You must convert to the inhibition constant (

) for valid comparisons.


  • 
    :  Concentration of benzisoxazole displacing 50% of specific binding.
    
  • 
    :  Concentration of radioligand used (nM).
    
  • 
    :  Dissociation constant of the radioligand (determined via Saturation Binding).[3][4]
    
Troubleshooting Table
ObservationProbable CauseCorrective Action
High Background (NSB) Cationic amine sticking to filters.Ensure 0.3% PEI soak; wash filters faster (<10s total).
Low Specific Binding Receptor degradation or ligand loss.Use protease inhibitors; check ligand solubility (precipitation).
Variable Replicates Incomplete equilibrium.Increase incubation time to 90 or 120 mins.
Right-shifted Curves Ligand depletion (sticking to tips).Use low-retention tips; add 0.01% BSA to buffer.
Visualization: Assay Decision Logic

LogicTree Start Select Assay Type Target Target? Start->Target GPCR GPCR (D2/5-HT2A) Target->GPCR Enzyme Enzyme (AChE) Target->Enzyme Rad Radioligand Binding (High Sensitivity) GPCR->Rad Gold Standard (Lead Opt) Fluor TR-FRET / FP (High Throughput) GPCR->Fluor Screening (>100 cmpds) Ellman Ellman's Method (Colorimetric) Enzyme->Ellman

Figure 2: Decision matrix for selecting the appropriate binding assay based on target and throughput requirements.

References

  • Lalut, J., et al. (2020). Rational Design of Novel Benzisoxazole Derivatives With Acetylcholinesterase Inhibitory and Serotoninergic 5-HT4 Receptors Activities.[5] Scientific Reports.[5] Link

  • Gifford Bioscience. Radioligand Binding Assay Protocol.Link

  • PerkinElmer. GPCR Binding Assays: Tips for Filtration.Link

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.[5][6][7] Link

  • WuXi AppTec. Nonspecific Binding: Main Factors and Strategies.Link

Sources

Troubleshooting & Optimization

Technical Support Center: 2-(Benzo[d]isoxazol-5-yl)propan-1-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine . This guide addresses the critical "yield-killing" conflict inherent in this molecule: the chemical instability of the 1,2-benzisoxazole core under the reducing conditions typically required to generate the primary amine.

Ticket Type: Process Optimization & Yield Improvement Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division Status: Active

Executive Summary & Core Challenge

The synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine presents a classic chemoselectivity paradox. The 1,2-benzisoxazole (indoxazole) ring contains a labile N–O bond that is highly susceptible to reductive cleavage. Standard protocols for converting precursors (nitriles, amides, or nitroalkenes) to primary amines often utilize reagents—such as LiAlH₄ or catalytic hydrogenation (H₂/Pd)—that inadvertently destroy the heterocyclic core, resulting in low yields of the target amine and high levels of o-hydroxy-ketimine byproducts.

Successful optimization requires a "Core-First, Reduction-Last" strategy using hydride-selective reagents that spare the N–O bond.

Validated Synthesis Workflow

The following pathway prioritizes ring integrity. We recommend the Borane-Dimethyl Sulfide (BMS) reduction of the nitrile precursor as the industry standard for this scaffold.

SynthesisWorkflow Start 5-Bromo-2-fluorobenzaldehyde Oxime Oxime Intermediate Start->Oxime NH2OH·HCl, NaOAc Core 5-Bromo-1,2-benzisoxazole (The Core) Oxime->Core Base Cyclization (NaH or K2CO3/DMF) Coupling Pd-Catalyzed Alpha-Arylation Core->Coupling Propionitrile, Pd(dba)2 Xantphos, NaHMDS Nitrile 2-(Benzo[d]isoxazol-5-yl) propanenitrile Coupling->Nitrile C-C Bond Formation Reduction Selective Reduction (CRITICAL STEP) Nitrile->Reduction BH3·SMe2 or NaBH4/CoCl2 Product 2-(Benzo[d]isoxazol-5-yl) propan-1-amine Reduction->Product Acid Quench (MeOH/HCl) Destruction Ring Cleavage Byproducts (o-Hydroxy-phenones) Reduction->Destruction Avoid: H2/Pd, LiAlH4

Figure 1: Optimized synthetic route avoiding reductive ring cleavage. The critical control point is the final nitrile reduction.

Troubleshooting Guide (Q&A)

Issue 1: "My yield is <20% after the final reduction step. NMR shows a complex mixture of phenols."

Diagnosis: You are likely using Catalytic Hydrogenation (H₂/Pd-C) or Lithium Aluminum Hydride (LiAlH₄) . Root Cause: The N–O bond in the benzisoxazole ring has a lower bond dissociation energy than the C≡N triple bond. Standard hydrogenation cleaves the N–O bond first, opening the ring to form substituted o-hydroxy-imines or ketones (Kemp elimination-like products). Solution: Switch to Borane-Dimethyl Sulfide (BMS) or Borane-THF .

  • Mechanism: Borane acts as a Lewis acid hydride donor. It coordinates to the nitrile nitrogen, facilitating hydride transfer without interacting significantly with the electron-rich isoxazole system under controlled temperatures.

  • Protocol Adjustment: Use 1.5–2.0 equivalents of BH₃·SMe₂ in THF. Heat to reflux for 2–4 hours, then quench carefully with methanol/HCl. This typically restores yields to 60–80%.

Issue 2: "I cannot get the ring closure to work on the 5-substituted precursor."

Diagnosis: Inefficient cyclization of the o-halo-oxime or o-difluoro precursor. Root Cause: If you are attempting to cyclize a precursor that already contains the amine side chain, the primary amine is likely interfering (nucleophilic competition). Solution: Adopt the "Core-First" Strategy .

  • Synthesize the 5-bromo-1,2-benzisoxazole core before attaching the propyl-amine chain.

  • Alternative Cyclization: If using the o-fluorobenzaldehyde oxime route, ensure you use a strong base (NaH) in a polar aprotic solvent (DMF or DMSO) to force the intramolecular SNAr displacement of the fluorine.

Issue 3: "The nitrile reduction is incomplete, stopping at the imine."

Diagnosis: Insufficient reducing power or improper quench. Root Cause: Borane reduction proceeds through a borazine-like intermediate. If this intermediate is not hydrolyzed under sufficiently acidic conditions, the amine is not released. Solution: Implement an Acidic Methanolysis .

  • After the reaction, add MeOH dropwise until gas evolution ceases.

  • Critical Step: Add 1M HCl (aqueous or ethereal) and reflux for 1 hour. This breaks the Boron-Nitrogen complexes. Neutralize with NaOH to extract the free amine.

Optimization Data & Reagent Selection

The following table compares reducing agents specifically for benzisoxazole-containing nitriles.

Reducing AgentYield PotentialRing IntegrityRisk FactorRecommendation
H₂ / Pd-C Low (<10%)Poor HighAVOID . Causes rapid N–O cleavage.
LiAlH₄ Low-Med (30%)Poor HighAVOID . Strong basicity promotes Kemp elimination.[1]
NaBH₄ / CoCl₂ Medium (50-60%)GoodMediumAcceptable . "Magic Mix" generates borane in situ.
BH₃·THF High (70-85%)Excellent LowRecommended . Requires fresh reagent (unstable).
BH₃·SMe₂ (BMS) High (75-90%) Excellent LowGOLD STANDARD . Stable, high concentration, selective.

Detailed Protocol: Selective Nitrile Reduction

Target: Conversion of 2-(benzo[d]isoxazol-5-yl)propanenitrile to 2-(benzo[d]isoxazol-5-yl)propan-1-amine.

Reagents:

  • Substrate: 2-(Benzo[d]isoxazol-5-yl)propanenitrile (1.0 eq)

  • Reagent: Borane-Dimethyl Sulfide complex (2.0 M in THF, 2.0 eq)

  • Solvent: Anhydrous THF (10 mL/g substrate)

  • Quench: Methanol, 10% HCl

Step-by-Step:

  • Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and addition funnel. Purge with Argon.

  • Dissolution: Dissolve the nitrile substrate in anhydrous THF. Cool to 0°C in an ice bath.

  • Addition: Add BH₃·SMe₂ dropwise over 20 minutes. Note: Gas evolution may occur.

  • Reaction: Remove ice bath. Allow to warm to RT, then heat to gentle reflux (65°C) for 3 hours. Monitor by TLC (the boron complex may appear as a smear; quench a tailored aliquot to check progress).

  • Quench (Critical): Cool to 0°C. CAUTIOUSLY add Methanol dropwise. Vigorous H₂ evolution will occur.

  • Hydrolysis: Add 10% HCl solution (approx 5 eq). Reflux for 1 hour to break the B-N complex.

  • Workup: Cool to RT. Basify with 2M NaOH to pH > 11. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[2]

  • Purification: The amine often requires column chromatography (DCM/MeOH/NH₄OH) or salt formation (e.g., fumarate or hydrochloride) for final isolation.

References

  • Benzisoxazole Ring Stability

    • Title: Reductive cleavage of the isoxazole ring under catalytic hydrogen
    • Context: Explains the mechanism of N-O bond failure in H2/Pd environments.
    • Source:Journal of Organic Chemistry, 42(8), 1329–1332.
  • Selective Nitrile Reduction

    • Title: Selective reductions of nitriles to amines with borane-dimethyl sulfide.[3]

    • Context: Establishes BMS as the reagent of choice for chemoselective reductions.
    • Source:Organic Syntheses, Coll. Vol. 9, p.522 (1998).
  • Synthesis of 5-Substituted Benzisoxazoles

    • Title: Synthesis of 1,2-benzisoxazole derivatives via oxime cyclization.[4]

    • Context: Details the base-mediated cycliz
    • Source:Tetrahedron Letters, 37(17), 2885-2886.
  • Cobalt-Catalyzed Reduction (Alternative)

    • Title: Reduction of Nitriles to Primary Amines with Sodium Borohydride–Cobalt(II) Chloride.
    • Context: Provides a lower-cost altern
    • Source:Chem. Pharm. Bull., 42(11), 2403-2405.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) for Borane reagents and Benzisoxazole derivatives before handling.

Sources

Solubility issues with 2-(Benzo[d]isoxazol-5-yl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility, stability, and formulation challenges for 2-(Benzo[d]isoxazol-5-yl)propan-1-amine hydrochloride . This content is structured as a Tier-3 Technical Support resource, designed for researchers requiring immediate, mechanistic solutions.

Case ID: SOL-BZ5-HCl Compound Class: Benzisoxazole-substituted aliphatic amine (Hydrochloride Salt) Primary Application: Neuroscience / Monoamine transporter research (Precursor/Analog)

Part 1: Executive Physicochemical Profile

Before attempting formulation, understand the competing forces governing this molecule's behavior. As a hydrochloride salt of a lipophilic amine, this compound exists in a delicate equilibrium between its ionic (soluble) and non-ionic (insoluble) states.

ParameterCharacteristicTechnical Implication
Salt Form Hydrochloride (HCl)Highly water-soluble in isolation, but sensitive to the "Common Ion Effect" in high-chloride buffers (e.g., PBS, Saline).
pKa (Amine) ~9.8 - 10.5 (Estimated)At physiological pH (7.4), the molecule is >99% protonated (cationic). Solubility is maintained by charge.
Lipophilicity High (Benzisoxazole ring)If the amine deprotonates (pH > 9), the molecule becomes a lipophilic free base and precipitates immediately.
Core Stability 1,2-BenzisoxazoleCRITICAL: The isoxazole ring is labile in strong bases. Exposure to pH > 12 can trigger Kemp elimination, opening the ring to form salicylonitriles [1].

Part 2: Troubleshooting & FAQs

Q1: Why does the compound precipitate immediately upon adding it to PBS (Phosphate Buffered Saline)?

Diagnosis: Common Ion Effect & Salting Out. Mechanism: PBS contains ~137 mM NaCl and ~2.7 mM KCl. The high concentration of Chloride ions (


) shifts the solubility equilibrium of your amine hydrochloride salt back toward the solid precipitate.


By adding excess

from PBS, you exceed the solubility product (

) of the salt form.

Solution:

  • Dissolve in pure water first: Prepare a 10x or 100x concentrated stock in molecular-grade water or DMSO.

  • Dilute rapidly: Add the stock to the PBS while vortexing.

  • Switch Buffers: If high concentrations (>10 mM) are needed, use a low-chloride buffer like PB (Phosphate Buffer) or HEPES without added NaCl, then adjust osmolarity with glucose or mannitol if cells are involved.

Q2: I tried dissolving it in 100% DMSO, but it crashed out when I diluted it into cell media.

Diagnosis: Solvent Shock / "Oiling Out". Mechanism: When a DMSO stock is added to aqueous media, the DMSO molecules rapidly hydrate (bind to water), leaving the hydrophobic benzisoxazole molecules "stranded." If the local concentration exceeds the aqueous solubility limit before mixing is complete, the compound aggregates.

Protocol for Cellular Dilution:

  • Step-down Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.

    • Step A: Dilute 10 mM DMSO stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water).

    • Step B: Dilute that intermediate into the final media.

  • Warm the Media: Ensure the cell culture media is pre-warmed to 37°C. Cold media reduces kinetic solubility.

  • Sonicate: Mild sonication of the final solution can break up micro-aggregates.

Q3: The solution turned slightly yellow after I adjusted the pH to 10. Is this normal?

Diagnosis: Chemical Degradation (Ring Opening). Mechanism: You have likely triggered the base-catalyzed decomposition of the benzisoxazole ring. Under strongly basic conditions, the isoxazole ring undergoes Kemp elimination [2], breaking the N-O bond and forming a salicylonitrile derivative. This is irreversible.

Corrective Action:

  • Discard the sample. The yellow color indicates the formation of a phenol/nitrile byproduct.

  • Never exceed pH 8.5. If you need a basic buffer, this compound is not suitable. Maintain pH between 5.0 and 7.4.

Part 3: Validated Workflows

Diagram 1: Solubility & Stability Mechanism

This diagram illustrates the "Safe Zone" for handling the compound, avoiding precipitation (low solubility) and degradation (ring opening).

SolubilityMechanism Solid Solid HCl Salt Water Pure Water (pH 5-6) Solid->Water Dissolves Well Soluble Clear Solution (Cationic Form) Water->Soluble PBS PBS / Saline (High Cl-) Soluble->PBS Add Chloride Base Base (pH > 9) Soluble->Base Deprotonation StrongBase Strong Base (pH > 12) Soluble->StrongBase Nucleophilic Attack PrecipSalt Precipitation (Common Ion Effect) PBS->PrecipSalt Ksp Exceeded PrecipBase Precipitation (Free Base) Base->PrecipBase Loss of Charge Degradation Ring Opening (Yellow Byproduct) StrongBase->Degradation Irreversible

Caption: Mechanistic pathways determining solubility and stability. Note the dual risks of Chloride-induced precipitation and Base-induced degradation.

Protocol: Preparation of a Stable 10 mM Stock Solution

Objective: Create a stable stock for long-term storage (-20°C) that minimizes freeze-thaw precipitation.

Materials:

  • 2-(Benzo[d]isoxazol-5-yl)propan-1-amine HCl

  • DMSO (Anhydrous, Cell Culture Grade)

  • 0.1 M HCl (Optional, for acidification)

Step-by-Step:

  • Weighing: Weigh the hydrochloride salt rapidly. Being a salt, it may be hygroscopic.

  • Primary Solvation (DMSO): Add anhydrous DMSO to achieve a concentration of 10 mM .

    • Tip: If the salt does not dissolve immediately, vortex for 30 seconds.

    • Troubleshooting: If haze persists, add 1% volume of 0.1 M HCl to the DMSO. This ensures the amine remains fully protonated, preventing free-base aggregation in the organic solvent.

  • Aliquot: Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

  • Storage: Store at -20°C. Protect from light (benzisoxazoles can be photo-reactive over long periods).

Protocol: Aqueous Formulation for Animal Studies (IP/IV)

Objective: Prepare a 1 mg/mL solution for injection (pH physiological).

  • Vehicle Selection: Do NOT use pure PBS. Use 5% Tween-80 / 95% Saline or 20% Cyclodextrin (HP-β-CD) .

  • Method:

    • Dissolve compound in a minimal volume of water or DMSO (max 2% final volume).

    • Add 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin) solution slowly.

    • Vortex until clear.

    • Adjust pH to 6.5 - 7.0 using dilute NaOH (0.1 N). Do not overshoot pH 7.5.

    • Filter sterilize (0.22 µm PES membrane).

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Start: Visual Inspection Clear Solution Clear? Start->Clear Precip Precipitate / Haze Clear->Precip No CheckSolvent Check Solvent System Precip->CheckSolvent IsPBS Is buffer PBS/Saline? CheckSolvent->IsPBS IsBasic Is pH > 7.5? IsPBS->IsBasic No Action1 Switch to Water or Low-Salt Buffer (HEPES) IsPBS->Action1 Yes (Common Ion Effect) Action2 Acidify slightly (pH 6.0) or add Cyclodextrin IsBasic->Action2 Yes (Free Base) Action3 Discard. Check for degradation. IsBasic->Action3 No (Unknown/Degraded)

Caption: Decision matrix for resolving solubility failures during formulation.

References

  • Kemp, D. S., & Casey, M. L. (1973). Physical organic chemistry of benzisoxazoles. II. The base-catalyzed decomposition of benzisoxazoles.[1] Journal of the American Chemical Society.[1]

  • BenchChem Technical Repository. (2025).[2][3] General Solubility Guidelines for Benzisoxazole Derivatives.

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews.

Sources

Preventing isoxazole ring opening during amine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: ONLINE Ticket ID: ISOX-NH2-PROTECT Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Overview: The N-O Bond is a Kinetic Trap

Welcome to the Isoxazole Integrity Support Center. You are likely here because your isoxazole ring "disappeared" during an amine synthesis step, leaving you with a mixture of enamino ketones, nitriles, or complex tars.

The Root Cause: The isoxazole ring derives its aromaticity from a labile N-O bond (bond dissociation energy ~55 kcal/mol). This bond is the "kinetic trap" of the molecule. It is thermodynamically unstable relative to its open-chain isomers but kinetically stable under neutral conditions.

  • Reductive Stress: The N-O bond is the first to break under catalytic hydrogenation.

  • Basic Stress: The C3-proton (if unsubstituted) is acidic (

    
    ); deprotonation triggers a Kemp-like elimination, shattering the ring into a nitrile and a ketone.
    

This guide provides the protocols to synthesize amines around and on the isoxazole ring without springing this trap.

Module 1: Safe Reductive Amination

User Issue: "I tried to attach an amine to my isoxazole-aldehyde using H2/Pd/C, and the ring cleaved."

Diagnosis: Catalytic hydrogenation (Pd, Pt, Ni) is incompatible with isoxazoles. The metal surface facilitates the oxidative addition of hydrogen across the N-O bond, leading to reductive cleavage to form


-amino enones.

The Solution: Hydride-based Reductive Amination. Use Sodium Triacetoxyborohydride (STAB) . It is mild, does not require acid catalysis (which can sometimes be risky if the isoxazole has other acid-sensitive groups), and is chemoselective for imines over aldehydes/ketones.

Protocol: STAB-Mediated Reductive Amination
ParameterSpecification
Reagent Sodium Triacetoxyborohydride (NaBH(OAc)3)
Stoichiometry 1.1 – 1.5 equivalents relative to carbonyl
Solvent DCE (1,2-Dichloroethane) or THF (anhydrous)
Temperature Room Temperature (20–25 °C)
Time 2 – 16 Hours

Step-by-Step:

  • Imine Formation: Dissolve the isoxazole-aldehyde/ketone (1.0 equiv) and the amine (1.0–1.2 equiv) in anhydrous DCE.

    • Note: If using an amine salt (e.g., HCl salt), add 1.0 equiv of TEA/DIPEA to free the base.

  • Reduction: Add NaBH(OAc)3 (1.4 equiv) in one portion.

    • Observation: The reaction may bubble slightly (acetic acid evolution).

  • Quench: Once TLC/LCMS confirms consumption of the carbonyl, quench with saturated aqueous NaHCO3.

  • Extraction: Extract with DCM. The isoxazole ring remains intact because STAB cannot reduce the N-O bond.

Module 2: Reducing Nitro-Isoxazoles to Amino-Isoxazoles

User Issue: "I nitrated my isoxazole and now need to reduce the


 to 

. Hydrogenation destroyed the ring."

Diagnosis: As with reductive amination, H2/Pd is forbidden. You need a chemoselective electron transfer agent that reduces the nitro group (reduction potential ~ -0.4 V) without touching the N-O bond.

The Solution: Stannous Chloride (SnCl2) or Iron/Ammonium Chloride (Fe/NH4Cl) .

Protocol: SnCl2 Nitro Reduction

Best for small scale or when acid sensitivity is not a major concern.

  • Setup: Dissolve Nitro-isoxazole (1.0 equiv) in Ethanol or Ethyl Acetate.

  • Addition: Add SnCl2·2H2O (5.0 equiv).

  • Reaction: Heat to 70°C (reflux) for 2–4 hours.

  • Workup (Critical): Cool to RT. Pour into ice water. Neutralize carefully with saturated NaHCO3 or 1M NaOH to pH 8.

    • Troubleshooting: Tin salts form a thick emulsion. Filter through Celite before extraction to prevent yield loss.

Protocol: Fe/NH4Cl Reduction (The "Bechamp" Variant)

Best for scale-up and acid-sensitive substrates.

  • Setup: Suspend Nitro-isoxazole (1.0 equiv) in Ethanol/Water (3:1 ratio).

  • Activation: Add NH4Cl (5.0 equiv) and Iron Powder (5.0 equiv, <325 mesh).

  • Reaction: Heat to reflux (approx. 80°C) with vigorous stirring (iron is heavy and settles).

  • Monitoring: Reaction is usually complete in 1–3 hours.

  • Workup: Filter hot through a Celite pad to remove iron oxides. Wash the pad with hot ethanol. Concentrate the filtrate.

Module 3: Decision Logic & Mechanism Visualization

Understanding why the ring opens allows you to predict failure points.

Figure 1: The Isoxazole Stability Decision Matrix

IsoxazoleSafeSynthesis Start Target: Synthesize Amine on/near Isoxazole Type Where is the Amine? Start->Type Sub_Ring Directly on Ring (C3/C4/C5) Type->Sub_Ring Sub_Chain On Side Chain Type->Sub_Chain Precursor Select Precursor Sub_Ring->Precursor Sub_Chain->Precursor Nitro Nitro-Isoxazole Precursor->Nitro via Nitration Aldehyde Isoxazole-Aldehyde Precursor->Aldehyde via Oxidation Halide Halo-Isoxazole Precursor->Halide via Halogenation Action_Nitro REDUCTION Use Fe/NH4Cl or SnCl2 (AVOID H2/Pd) Nitro->Action_Nitro Action_RedAm REDUCTIVE AMINATION Use NaBH(OAc)3 (AVOID H2/Pd) Aldehyde->Action_RedAm Action_SNAr SUBSTITUTION Standard SNAr Fails. Use Buchwald (Special Ligands) or [3+2] Cycloaddition Halide->Action_SNAr

Caption: Decision tree for selecting reagents that preserve the N-O bond during amine synthesis.

Figure 2: The Base-Mediated Failure Mechanism

If you are attempting to alkylate an amine using a base, or deprotect a Boc-amine near an isoxazole, be wary of the C3-proton.

RingOpening Isoxazole 3-Unsubstituted Isoxazole Deprotonated C3-Anion (Unstable) Isoxazole->Deprotonated Deprotonation at C3 Base Strong Base (LDA, NaH, etc.) Base->Deprotonated Open Ring Cleavage (Cyanoketone) Deprotonated->Open N-O Bond Scission

Caption: Mechanism of base-induced fragmentation. The C3 anion triggers N-O cleavage to form a nitrile.

FAQ: Troubleshooting Specific Scenarios

Q1: Can I use Buchwald-Hartwig amination to put an amine directly on the ring? A: Yes, but it is difficult. 3-bromoisoxazoles are electronically deactivated and can poison Pd catalysts.

  • Recommendation: Use XPhos or BrettPhos Pd-generations. These bulky, electron-rich ligands facilitate oxidative addition into the difficult C-Br bond. Alternatively, consider synthesizing the ring from an amino-alkyne precursor via [3+2] cycloaddition, rather than trying to attach the amine later.

Q2: I need to deprotect a Boc-amine on the isoxazole side chain. Is TFA safe? A: Generally, yes. The isoxazole ring is essentially a masked 1,3-dicarbonyl, but it is stable to Trifluoroacetic Acid (TFA) and HCl in dioxane at room temperature.

  • Warning: Avoid basic deprotection strategies or strong nucleophiles that might attack the C5 position.

Q3: My isoxazole has no substituent at C3. Why does it decompose in NaH? A: As shown in Figure 2, the C3 proton is acidic. NaH deprotonates C3, leading to "ring shredding" (formation of a


-ketonitrile).
  • Fix: If you must use base, block the C3 position with a methyl or alkyl group during ring synthesis. If C3 must be unsubstituted, use weaker bases (carbonates) and avoid elevated temperatures.

References
  • Isoxazole Reduction (General): Nitta, M., & Kobayashi, T. (1982).[1] Reductive ring opening of isoxazoles with Mo(CO)6 and water.[1] Journal of the Chemical Society, Chemical Communications, (15), 877-878. Link

  • Safe Reductive Amination: Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[2] The Journal of Organic Chemistry, 61(11), 3849-3862. Link

  • Nitro Reduction (SnCl2): Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium.[3] Tetrahedron Letters, 25(8), 839-842.[3][4] Link

  • Nitro Reduction (Fe/NH4Cl): Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant.[6] Synthetic Communications, 22(22), 3189-3195.[5] Link

  • Base-Mediated Ring Opening: De Sarlo, F., & Renzi, G. (1966). Isoxazoles.[1][4][7][8][9] I. Base-catalyzed ring opening of 3-unsubstituted isoxazoles. Tetrahedron, 22(9), 2995-2999. Link

Sources

Technical Support Center: Reductive Amination of Benzisoxazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Chemoselectivity & Protocol Optimization Ticket ID: BZO-RED-AM-001

Executive Summary: The "Achilles' Heel" of Benzisoxazoles

Welcome to the technical support hub for benzisoxazole chemistry. If you are here, you likely encountered one of two problems:

  • Ring Opening: Your product mass is correct, but the NMR shows a phenolic hydroxyl and a loss of the heterocycle.

  • Stalled Reaction: The imine failed to form or reduce, leading to low yields.[1]

The Core Issue: The N-O bond in 1,2-benzisoxazoles is kinetically labile. It is susceptible to reductive cleavage (hydrogenolysis) and base-promoted degradation (Kemp elimination).[1] Standard reductive amination conditions—specifically those involving catalytic hydrogenation or strong heat—will destroy the scaffold.[1]

This guide provides a self-validating, chemoselective protocol using Sodium Triacetoxyborohydride (STAB) and Titanium(IV) isopropoxide to bypass these failure modes.[1]

Module 1: Diagnostic & Troubleshooting (Q&A)

Q1: I used for my reductive amination, and the benzisoxazole ring disappeared. What happened?

Diagnosis: You triggered a hydrogenolytic N-O bond cleavage.[1] Explanation: Catalytic hydrogenation is the primary method for intentionally opening isoxazole rings to form


-amino ketones or salicylamide derivatives. The bond dissociation energy of the N-O bond is significantly lower than that of the C=N bond you intended to reduce.
The Fix: Stop using 

.
Switch to hydride-based reducing agents. See the Chemoselectivity Matrix below.
Q2: I switched to in Methanol, but I'm seeing side products and low conversion.

Diagnosis: Inefficient imine formation and competitive reduction. Explanation:


 is a "hard" nucleophile.[1] It reduces aldehydes/ketones to alcohols faster than it reduces imines to amines.[1] Furthermore, methanol is protic; while it solvates 

well, it does not actively drive the dehydration required for imine formation.[1] The Fix: Use Sodium Triacetoxyborohydride (STAB) .[1][2][3][4] It is less basic, tolerates functional groups, and reduces iminiums 100x faster than carbonyls.[1]
Q3: My substrate is sterically hindered. Can I heat the reaction to push imine formation?

Diagnosis: Thermal degradation risk.[1] Explanation: Heating benzisoxazoles, especially in the presence of amines (bases), increases the risk of Kemp Elimination , where the base abstracts a proton (typically at C3-alkyl positions), causing the ring to fragment into a nitrile and a phenoxide. The Fix: Do not heat. Instead, use a Lewis Acid dehydrating agent like Titanium(IV) isopropoxide (


)  to force imine formation at ambient temperature.[1]

Module 2: Decision Logic & Chemoselectivity

The following diagram illustrates the competing pathways. Your goal is to stay on Path B .

Benzisoxazole_Pathways Start Benzisoxazole-Aldehyde + Amine Imine Imine Intermediate Start->Imine Dehydration (Ti(OiPr)4 or Mol. Sieves) Failure Ring Opening (Phenolic Ketimine/Amine) Start->Failure Strong Base/Heat (Kemp Elimination) Imine->Failure Path A: H2/Pd-C (Hydrogenolysis) Success Target Amine (Intact Scaffold) Imine->Success Path B: STAB / DCE (Hydride Transfer)

Figure 1: Chemoselectivity decision tree.[1] Path A represents the common failure mode (N-O cleavage), while Path B utilizes hydride specificity to preserve the ring.

Module 3: Reagent Selection Matrix

Use this table to select the correct reducing agent for your specific benzisoxazole intermediate.

Reducing AgentCompatibilityRisk LevelPrimary Use Case
STAB (

)
High LowStandard Protocol. Excellent chemoselectivity for imines over ketones. Mildly acidic nature stabilizes the ring.[1]

Medium LowGood alternative if solubility in DCE is poor (can use MeOH).[1] Toxic (generates HCN).[1]

Low HighNon-selective.[1] Reduces carbonyls to alcohols.[1] Requires pre-formation of imine.[1][3]

None Critical Do Not Use. Will cleave the N-O bond and destroy the benzisoxazole.

High LowAdditive. Essential for hindered ketones/amines.[1] Acts as Lewis acid & water scavenger.[1][5]

Module 4: The "Titanium-STAB" Protocol (Gold Standard)

This protocol is designed to maximize yield while protecting the benzisoxazole core.[1] It separates the thermodynamics of imine formation from the kinetics of reduction.[1]

Scope: Coupling of Benzisoxazole-containing Aldehydes/Ketones with Amines (or vice versa).[1]

Reagents:
  • Solvent: 1,2-Dichloroethane (DCE) [Anhydrous][1]

  • Dehydrating Agent: Titanium(IV) isopropoxide (

    
    )[1]
    
  • Reducing Agent: Sodium Triacetoxyborohydride (STAB)[1][2][3][4]

  • Quench: Ammonium Hydroxide (

    
    , 2M) or saturated 
    
    
    
    .[1]
Step-by-Step Procedure:
  • Imine Formation (The "Titanium" Step):

    • In a flame-dried flask under

      
      , dissolve the amine (1.0 equiv) and the carbonyl component (1.0 equiv) in anhydrous DCE (0.2 M concentration).
      
    • Add

      
       (1.2 - 1.5 equiv) dropwise.[1]
      
    • Note: The solution may turn slightly yellow/orange.[1] This is the titanium-amine complex.[1]

    • Stir: Agitate at Room Temperature for 2–6 hours.

    • Checkpoint: Monitor by TLC or LCMS.[1] You should see the conversion of the starting material to the imine (often less polar).[1] Do not proceed until the carbonyl is consumed.[1]

  • Reduction (The "STAB" Step):

    • Do not isolate the imine.

    • Add STAB (1.5 - 2.0 equiv) in a single portion to the reaction mixture.

    • Optional: If the mixture is too viscous, add a small amount of DCE.[1]

    • Stir: Agitate at Room Temperature for 4–16 hours.

  • Workup (Crucial for Titanium Removal):

    • Warning: Titanium forms a gelatinous precipitate (

      
      ) with water that traps product.[1] You must break this emulsion.[1]
      
    • Quench: Dilute with DCM. Slowly add 2M

      
        (or 1N NaOH if the scaffold tolerates it, but 
      
      
      
      is safer for benzisoxazoles).[1]
    • Filtration: A white/grey precipitate will form.[1] Filter the biphasic mixture through a pad of Celite . Wash the pad thoroughly with DCM.[1]

    • Extraction: Separate the organic layer.[1] Wash with brine, dry over

      
      , and concentrate.[1]
      
  • Purification:

    • Flash chromatography (DCM/MeOH/NH3 systems are usually effective for these amines).[1]

Module 5: Mechanism of Action

Understanding why this works ensures reproducibility.

Ti_STAB_Mechanism Step1 1. Coordination: Ti(OiPr)4 coordinates to Carbonyl Oxygen (Increases electrophilicity) Step2 2. Nucleophilic Attack: Amine attacks activated Carbonyl (Ti acts as water scavenger) Step1->Step2 Step3 3. Imine Species: Titanium-complexed Imine formed (Benzisoxazole ring remains stable) Step2->Step3 Step4 4. Hydride Transfer: STAB delivers hydride to C=N bond (Fast kinetics vs C=O reduction) Step3->Step4

Figure 2: Mechanistic flow of the Titanium-mediated reductive amination.

The


 serves a dual purpose:
  • Lewis Acid: It activates the carbonyl, making it more susceptible to amine attack.[1]

  • Water Scavenger: It hydrolyzes to

    
     upon reaction with the water generated from condensation, driving the equilibrium toward the imine (Le Chatelier's principle) without requiring heat [1, 2].[1]
    

References

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.

    • [1]

  • Mattson, R. J., et al. (1990).[1] "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." The Journal of Organic Chemistry.

    • [1]

  • Bhattacharyya, S. (1995).[1] "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds." Journal of the Chemical Society, Perkin Transactions 1.

Sources

Technical Support Center: Optimizing Recrystallization of Benzo[d]isoxazol-5-yl Amines

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Purification Protocols & Failure Analysis for 5-Aminobenzisoxazoles

Executive Summary & Chemical Context

Benzo[d]isoxazol-5-yl amines are critical pharmacophores, serving as precursors for antipsychotics (e.g., Risperidone analogs) and anticonvulsants (e.g., Zonisamide derivatives). Their purification presents a dichotomy of challenges:

  • The "Aniline" Challenge: The C5-amino group renders the molecule electron-rich, susceptible to oxidative degradation (darkening) and N-oxide formation.

  • The "Isoxazole" Challenge: The N-O bond in the isoxazole ring is chemically fragile. Exposure to strong bases or nucleophiles triggers the Kemp Elimination , irreversibly opening the ring to form salicylonitriles.

This guide provides a self-validating purification ecosystem designed to maximize yield while preserving ring integrity.

Core Protocol: The "Standard" Recrystallization

Recommended for crude purity >85%.

System: Ethanol (Solvent) / Water (Antisolvent) or Toluene (Solvent) / Heptane (Antisolvent). Mechanism: Temperature-dependent solubility shift with antisolvent crashing.

StepActionTechnical Rationale
1 Dissolution Dissolve crude amine in Ethanol (95%) at 60–65°C. Use 5–7 volumes relative to mass. Do not exceed 70°C to prevent thermal ring stress.
2 Stabilization Add 0.5 wt% activated charcoal and 0.1 wt% Sodium Dithionite . Stir for 15 mins. Filter hot over Celite.
3 Nucleation Cool filtrate slowly to 40°C. If no crystals form, seed with 0.1% pure crystal.
4 Precipitation Add Water (antisolvent) dropwise until turbidity persists. Ratio target: 1:1 EtOH:Water.
5 Isolation Cool to 0–5°C for 2 hours. Filter and wash with cold 20% EtOH/Water.

Troubleshooting Module: Failure Analysis

Issue A: The "Red Oil" Phenomenon (Oiling Out)

Symptom: Upon cooling, the product separates as a colored oil droplets instead of crystals. Root Cause: The solution entered the "metastable zone" too quickly, or impurity levels are too high, depressing the melting point below the solvent temperature.

Corrective Workflow:

RecrystallizationLogic Start Start: Product Oils Out CheckPurity Check Crude Purity (HPLC) Start->CheckPurity HighPurity Purity > 90% CheckPurity->HighPurity Yes LowPurity Purity < 85% CheckPurity->LowPurity No SolventSwitch Switch Solvent System (Use Toluene/Heptane) HighPurity->SolventSwitch Polarity Mismatch AcidBase Perform Acid/Base Extraction (Mild Conditions) LowPurity->AcidBase Remove Tars Seeding Seed at Cloud Point (Slow Cooling) SolventSwitch->Seeding AcidBase->SolventSwitch

Figure 1: Decision matrix for handling "oiling out" events during crystallization.

Issue B: The "Silent Killer" (Ring Opening)

Symptom: Yield is low, and HPLC shows a new peak with a nitrile stretch (IR ~2200 cm⁻¹) and phenolic -OH. Root Cause: Kemp Elimination .[1][2] You likely used a strong base (NaOH, KOH) or heated too long in a basic solvent (e.g., Pyridine). The isoxazole ring is base-labile.

Mechanism of Failure:

  • Base abstracts the proton at C3 (or attacks the ring if C3 is substituted).

  • Concerted E2-type elimination cleaves the N-O bond.

  • Result: Formation of 2-hydroxy-5-aminobenzonitrile.

Protocol Adjustment:

  • NEVER use NaOH/KOH for neutralization.

  • USE Sodium Bicarbonate (

    
    ) or mild organic bases (TEA) if neutralization is required.
    
  • Avoid prolonged heating >80°C in nucleophilic solvents.

KempElimination Benzisoxazole Benzo[d]isoxazole (Intact Ring) BaseAttack Base Attack (OH-) Proton Abstraction Benzisoxazole->BaseAttack + Strong Base Transition Transition State (N-O Bond Weakening) BaseAttack->Transition Product Salicylonitrile Derivative (Ring Opened - Dead End) Transition->Product Irreversible

Figure 2: The Kemp Elimination pathway. Once this occurs, the benzisoxazole ring cannot be reformed easily.

Comparative Solvent Data

Select your solvent system based on the specific impurity profile.

Solvent SystemSolubility (Hot)Impurity RejectionRisk ProfileBest For...
Ethanol / Water HighGood (Polar tars)Low (Hydrolysis if pH > 8)General purification; removing inorganic salts.
Toluene / Heptane ModerateExcellent (Non-polar dimers)Very Low (Inert)High-purity polishing; removing unreacted lipophilic precursors.
Ethyl Acetate HighModerateMedium (Transesterification)Intermediate purity batches.
DMF / Water Very HighPoor (Traps solvent)High (Difficult drying)Avoid unless compound is insoluble elsewhere.

Frequently Asked Questions (FAQ)

Q1: My product is turning purple/brown during filtration. Why?

  • A: This is oxidative degradation of the 5-amino group, similar to aniline oxidation.

  • Fix: Perform the recrystallization under a Nitrogen blanket. Add 0.1% Sodium Dithionite or Ascorbic Acid to the aqueous phase during the process to scavenge oxygen.

Q2: Can I use acid-base precipitation instead of thermal recrystallization?

  • A: Yes, but with extreme caution.

    • Dissolve: In dilute HCl (pH ~2). The isoxazole ring is relatively stable to acid.

    • Precipitate: Neutralize slowly with saturated

      
        to pH 7-8.
      
    • Warning: Do not overshoot pH > 9 or use NaOH, or you risk the Kemp elimination (ring opening).

Q3: How do I remove the "regioisomer" impurity (e.g., 6-amino isomer)?

  • A: Regioisomers often have distinct crystal habits. Toluene/Heptane systems generally discriminate between isomers better than alcohols. If the isomer persists, consider converting the amine to an HCl salt for recrystallization, then neutralizing back to the free base.

Q4: Is the product light sensitive?

  • A: Yes. The N-O bond can undergo photochemical cleavage (homolysis) under UV light. Perform crystallization in amber glassware or wrap flasks in foil.

References

  • Kemp, D. S., & Paul, K. G. (1975). The physical organic chemistry of benzisoxazoles. III. The mechanism of the base-catalyzed decomposition of benzisoxazoles. Journal of the American Chemical Society.

    • Foundational text on the Kemp elimin
  • Vander Lingen, E. (2008). The Kemp Elimination: Ring-opening reaction of a benzisoxazole by a base.[1] The Chemical Reaction Database.

    • Overview of reaction kinetics and solvent effects on ring stability.
  • Wade, P. A. (1991). Comprehensive Organic Synthesis: Selectivity, Strategy, and Efficiency in Modern Organic Chemistry. Volume 4. Elsevier. General reference for isoxazole synthesis and stability.
  • Palchuga, J. et al. (2012). Process for the preparation of Paliperidone and intermediates thereof. US Patent 8,148,386.

    • Industrial scale purification protocols for benzisoxazole intermedi
  • NIST Chemistry WebBook. (2023). 1,2-Benzisoxazole Thermochemical Data.

    • Solubility and thermodynamic stability data.[3][4]

Sources

Technical Support Center: Optimization of 1,2-Benzisoxazole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Side Reactions in Benzisoxazole Alkylation Audience: Medicinal Chemists, Process Development Scientists Content ID: TSC-BZMd-001 Last Updated: February 12, 2026

Introduction: The Stability-Selectivity Paradox

The alkylation of 1,2-benzisoxazoles (specifically 3-hydroxy-1,2-benzisoxazoles or benzisoxazol-3-ones) presents a classic "ambident nucleophile" challenge coupled with a high susceptibility to base-catalyzed ring degradation.

As a researcher, you are likely balancing two competing failure modes:

  • Regio-irregularity: The competition between

    
    -alkylation  (formation of the benzisoxazolone core, common in antipsychotics like Risperidone derivatives) and 
    
    
    
    -alkylation
    (formation of 3-alkoxybenzisoxazoles).
  • The Kemp Elimination (Ring Scission): The 1,2-benzisoxazole ring is electronically distinct from other heterocycles; the N-O bond is weak (

    
    55 kcal/mol). Under basic conditions, the ring is prone to opening, irreversibly forming 2-cyanophenols  (salicylonitriles).
    

This guide provides the mechanistic insight and protocols necessary to navigate this narrow stability window.

Module 1: Troubleshooting Regioselectivity ( - vs. -Alkylation)

The 3-hydroxy-1,2-benzisoxazole anion has two nucleophilic sites: the Nitrogen (N2) and the Oxygen (exocyclic).

FAQ: Why is my reaction favoring -alkylation?

Diagnosis: If you observe a significant formation of the imidate ester (


-alkyl product), you are likely operating under conditions that favor the "hard" nucleophilic center (Oxygen) or kinetic control.

The Mechanistic Fix: According to Hard-Soft Acid-Base (HSAB) theory, the ring nitrogen is the "softer" nucleophile, while the oxygen is "harder." However, steric hindrance at the N2 position often pushes the reaction toward


-alkylation.

Corrective Actions:

  • Switch the Base Cation: Replace Sodium (

    
    ) or Potassium (
    
    
    
    ) with Cesium (
    
    
    )
    .
    • Why: The "Cesium Effect" involves the large ionic radius of

      
      , which forms a looser ion pair with the benzisoxazole anion. This exposes the nitrogen lone pair more effectively than smaller cations, which tend to coordinate tightly to the hard oxygen, blocking it or favoring its attack.
      
  • Solvent Selection: Use polar aprotic solvents like DMF or NMP .

    • Why: These solvents solvate cations well (leaving the anion "naked") and favor the thermodynamic product (

      
      -alkylation) over the kinetic product (
      
      
      
      -alkylation).
  • Thermodynamic Equilibration:

    
    -alkylated products are generally more thermodynamically stable. High-temperature conditions (if the ring survives) often induce rearrangement of kinetic 
    
    
    
    -products to thermodynamic
    
    
    -products (Chapman-like rearrangement).
Data Matrix: Conditions vs. Selectivity
VariableConditionFavored OutcomeMechanistic Driver
Base

/

salts

-Alkylation
Silver coordinates N, forcing electrophile attack at O.
Base


-Alkylation
Loose ion pairing; enhanced N-nucleophilicity.
Base

Mixed / Ring Open Strong basicity risks ring cleavage; tight ion pair.
Solvent Toluene / THF

-Alkylation
Low dielectric constant favors charge-dense O-attack.
Solvent DMF / DMSO

-Alkylation
Dipole stabilization of the transition state.

Module 2: Preventing Ring Degradation (Kemp Elimination)

The most critical side reaction is the base-catalyzed cleavage of the isoxazole ring.

FAQ: Why is my reaction mixture turning dark/black with low yield?

Diagnosis: You are likely witnessing the Kemp Elimination .

  • Indicator: Appearance of a nitrile stretch (

    
    2200-2250 cm
    
    
    
    ) in IR or a new signal in
    
    
    C NMR around 115-120 ppm.
  • Product: 2-cyanophenol (or substituted salicylonitrile).

The Mechanism: Strong bases attack the H-3 proton (if present) or facilitate a concerted E2-type elimination that ruptures the weak N-O bond. Even in 3-substituted benzisoxazoles, strong nucleophiles can attack the C-3 position, leading to ring opening.

Corrective Actions:

  • Lower the Basicity: Avoid hydride bases (

    
    , 
    
    
    
    ) or alkoxides (
    
    
    ) if possible. Stick to carbonates (
    
    
    ,
    
    
    ).
  • Temperature Control: The activation energy for ring opening is often accessible above 80°C in basic media. Keep reactions between 25°C – 60°C .

  • Electrophile Reactivity: Use more reactive electrophiles (e.g., alkyl iodides or mesylates) to ensure the alkylation rate (

    
    ) is significantly faster than the degradation rate (
    
    
    
    ).

Module 3: Visualized Pathways & Decision Logic

Pathway Analysis: Alkylation vs. Degradation

Benzisoxazole_Pathways Start 1,2-Benzisoxazol-3-ol (Ambident Anion) N_Alkyl N-Alkylated Product (Thermodynamic Target) Start->N_Alkyl Soft Electrophiles Polar Aprotic Solvent Cs2CO3 O_Alkyl O-Alkylated Product (Kinetic Impurity) Start->O_Alkyl Hard Electrophiles Ag+ Salts Non-polar Solvent Ring_Open 2-Cyanophenol (Degradation Product) Start->Ring_Open Strong Base (NaH) High Temp (>80°C) Kemp Elimination O_Alkyl->N_Alkyl Thermal Rearrangement

Caption: Reaction manifold showing the competition between productive N-alkylation, competitive O-alkylation, and destructive ring opening.

Troubleshooting Decision Tree

Troubleshooting_Tree Problem Issue: Low Yield or Impurities Check_IR Check IR/NMR: Nitrile (-CN) present? Problem->Check_IR Yes_CN YES: Ring Opening Detected Check_IR->Yes_CN Yes No_CN NO: Intact Ring Check_IR->No_CN No Action_Base Switch Base: Use K2CO3 or Cs2CO3 (Avoid NaH/Alkoxides) Yes_CN->Action_Base Action_Temp Lower Temp: Maintain <60°C Action_Base->Action_Temp Check_Regio Check Regioisomer: Major product O-alkyl? No_CN->Check_Regio Yes_O YES: O-Alkylation Dominant Check_Regio->Yes_O Yes No_Issue NO: Reaction Stalled? Check_Regio->No_Issue No Action_Solvent Switch Solvent: Change THF -> DMF/DMAc Yes_O->Action_Solvent Action_Cation Switch Cation: Add Cs2CO3 (1.5 eq) Action_Solvent->Action_Cation Action_LG Improve Leaving Group: Use Iodide or Triflate No_Issue->Action_LG

Caption: Step-by-step logic for diagnosing failure modes in benzisoxazole alkylation.

Module 4: Standardized Protocol

Protocol: High-Fidelity -Alkylation of 1,2-Benzisoxazol-3-ol

Objective: Maximize


 ratio while suppressing ring opening.

Reagents:

  • Substrate: 1,2-Benzisoxazol-3-ol (1.0 equiv)

  • Alkylating Agent: Alkyl Bromide (1.1 equiv)

  • Base: Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step:

  • Preparation: Charge a flame-dried reaction flask with 1,2-benzisoxazol-3-ol and

    
     under an inert atmosphere (
    
    
    
    or
    
    
    ).
  • Solvation: Add anhydrous DMF. Stir at room temperature for 15 minutes. Note: This allows the formation of the cesium salt without the aggressive deprotonation heat spike of hydrides.

  • Addition: Add the Alkyl Bromide dropwise.

  • Reaction: Heat to 50°C . Monitor via TLC/HPLC every 1 hour.

    • Checkpoint: If the reaction is sluggish, add catalytic Potassium Iodide (KI, 10 mol%) to generate the more reactive alkyl iodide in situ (Finkelstein condition) rather than increasing temperature.

  • Quench: Once conversion >95%, cool to 0°C. Dilute with EtOAc and wash with water (

    
    ) to remove DMF.
    
    • Warning: Do not use strong acid washes; the benzisoxazole ring can be sensitive to hydrolysis. Use saturated

      
      .
      

References

  • Kemp, D. S., et al. (1975). Physical organic chemistry of benzisoxazoles. I. Mechanism of the base-catalyzed decomposition of benzisoxazoles. The Journal of Organic Chemistry.[1][2]

  • Casey, M. L., et al. (1975). Kemp Elimination Mechanism and Reaction Rates. The Journal of Organic Chemistry.[1][2]

  • Lukoyanov, A. A., et al. (2021). Recent Advances in the Synthesis of 1,2-Benzisoxazoles. Chemistry of Heterocyclic Compounds.[2][3][4][5][6][7]

  • Palmer, M. H., et al. (1978).[1] Electronic Structure and Ring Stability of Benzisoxazoles. Journal of Molecular Structure.[1]

Sources

Validation & Comparative

Structural Elucidation and Regioisomeric Discrimination of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine: A Comparative H-NMR Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

In the development of novel CNS-active agents, the benzisoxazole scaffold is a privileged structure, often requiring precise side-chain manipulation. The synthesis of 2-(Benzo[d]isoxazol-5-yl)propan-1-amine (Target A ) typically involves the reduction of nitriles or amides, or metal-catalyzed cross-coupling. These pathways frequently generate regioisomeric impurities, most notably the linear isomer 3-(Benzo[d]isoxazol-5-yl)propan-1-amine (Isomer B ).

This guide provides a definitive H-NMR analysis strategy to distinguish the target branched amine from its linear isomer. We compare solvent performance (CDCl₃ vs. DMSO-d₆) and provide a self-validating protocol for structural confirmation.

The Structural Challenge
  • Target (A): Branched alkyl chain. Contains a chiral center at the benzylic position.

  • Alternative (B): Linear alkyl chain. Achiral.

Differentiation relies on the specific coupling patterns of the aliphatic side chain, as the aromatic benzisoxazole core remains magnetically similar in both species.

Experimental Protocol: Self-Validating NMR Workflow

To ensure reproducibility and spectral fidelity, follow this optimized workflow. This protocol minimizes water exchange broadening and maximizes resolution of the critical aliphatic region.

Sample Preparation Logic
  • Solvent Choice: DMSO-d₆ is recommended over CDCl₃ for primary amines.

    • Reasoning: CDCl₃ often causes the exchangeable

      
       protons to broaden into the baseline or merge with water peaks. DMSO-d₆ (polar aprotic) slows proton exchange, often allowing the observation of distinct amine signals and their coupling, while shifting the residual water peak (3.33 ppm) away from the critical aliphatic region.
      
  • Concentration: 10–15 mg in 0.6 mL solvent.

    • Reasoning: High concentration improves the signal-to-noise ratio for the minor

      
       satellites, but excessive concentration can induce viscosity broadening.
      
Acquisition Parameters[1]
  • Pulse Sequence: Standard 1D proton (zg30).

  • Transients (Scans): Minimum 64 scans (to resolve minor isomeric impurities <1%).

  • Relaxation Delay (D1): 2.0 seconds.

    • Reasoning: Essential for accurate integration of the isolated aromatic H3 proton (often long

      
      ).
      
Workflow Visualization

NMR_Workflow Start Crude/Purified Sample (10-15mg) Solvent Dissolve in DMSO-d6 (0.6mL) Start->Solvent Check Check Solubility (Clear Solution?) Solvent->Check Check->Solvent No (Add co-solvent) Acquire Acquire 1H-NMR (64 Scans, D1=2s) Check->Acquire Yes Process Process: Phase, Baseline, TMS Ref (0.00) Acquire->Process Analyze Regioisomer Analysis Process->Analyze

Figure 1: Optimized NMR acquisition workflow for benzisoxazole amines.

Comparative Analysis: Target vs. Linear Isomer

The following data compares the theoretical high-fidelity spectral features of the target molecule against its most common regioisomer.

Spectral Data Comparison Table (in DMSO-d₆)
FeatureTarget: 2-(Benzo[d]isoxazol-5-yl)propan-1-amineAlternative: 3-(Benzo[d]isoxazol-5-yl)propan-1-amineDifferentiation Status
Methyl Group Doublet (~1.25 ppm) , 3HAbsent PRIMARY DIAGNOSTIC
Benzylic Proton Sextet (~2.90 ppm) , 1HTriplet (~2.70 ppm) , 2HCONFIRMATORY
Methylene (

)
Doublet (~2.75 ppm), 2HQuintet (~1.70 ppm), 2HDistinct Pattern
Aromatic H3 Singlet (~8.75 ppm), 1HSinglet (~8.75 ppm), 1HNon-diagnostic
Amine (

)
Broad s (~1.5-2.0 ppm)Broad s (~1.5-2.0 ppm)Non-diagnostic
Detailed Peak Assignment & Mechanistic Insight
The "Smoking Gun": The Methyl Region (1.0 – 1.5 ppm)
  • Target: The presence of a methyl group attached to a methine carbon (

    
    ) creates a distinct doublet  (
    
    
    
    Hz). This is the unambiguous signature of the branched structure.
  • Alternative: The linear isomer lacks a methyl group. Its most upfield signal is the central methylene of the propyl chain (

    
    ), which appears as a quintet  around 1.7–1.8 ppm.
    
The Benzylic Region (2.6 – 3.0 ppm)
  • Target: The benzylic proton is a methine (

    
    ) . It couples to the methyl group (3H) and the adjacent methylene (2H), resulting in a complex sextet  (or multiplet).
    
  • Alternative: The benzylic protons are a methylene (

    
    ) . They couple only to the adjacent methylene, appearing as a clean triplet .
    
The Aromatic Core (Fingerprint)

The benzisoxazole ring provides a stable internal reference.

  • H-3 (Isoxazole ring): A sharp singlet appearing highly deshielded (8.7–9.0 ppm). This confirms the integrity of the heterocycle. If this peak is absent or shifted upfield, the isoxazole ring may have opened (a common side reaction in harsh reductions).

  • H-4, H-6, H-7 (Benzene ring): Typical ABX or AMX pattern in the 7.4–7.8 ppm range.

Solvent Performance Guide: CDCl₃ vs. DMSO-d₆

Choosing the right solvent is critical for observing the amine protons and ensuring solubility.

ParameterCDCl₃ (Chloroform-d) DMSO-d₆ (Dimethyl Sulfoxide-d6) Recommendation
Amine (

) Visibility
Poor. Often broad, exchanged, or merged with water.Excellent. Sharp or broad singlet; integration is possible.[1]Use DMSO
Resolution (

-coupling)
High. Excellent for resolving the aliphatic multiplet.Good. Slightly more viscous, lines may be broader.Use CDCl₃ for

-analysis
Water Peak ~1.56 ppm (Interferes with

or alkyls).
~3.33 ppm (Usually clear of alkyl region).Use DMSO
Solubility Moderate (Free base only).High (Free base and salts).Use DMSO

Scientist's Note: If your sample is a hydrochloride salt, DMSO-d₆ is mandatory. Salts are insoluble in CDCl₃. In DMSO, the ammonium protons (


) will appear as a broad singlet near 8.0 ppm, distinct from the free base.

Decision Logic for Structural Confirmation

Use the following logic tree to interpret your spectrum and assign the structure.

Decision_Tree Start Analyze Aliphatic Region (1.0 - 3.0 ppm) Methyl Is there a Doublet at ~1.2 ppm? Start->Methyl Benzylic Check Benzylic Signal (~2.9 ppm) Methyl->Benzylic Yes Linear IDENTIFIED: Linear Isomer 3-(Benzo[d]isoxazol-5-yl) propan-1-amine Methyl->Linear No (Quintet present) Target CONFIRMED: Target (Branched) 2-(Benzo[d]isoxazol-5-yl) propan-1-amine Benzylic->Target Sextet/Multiplet (1H) Benzylic->Linear Triplet (2H) Unknown UNKNOWN: Check for Ring Opening (Missing H3 at 8.8ppm?) Benzylic->Unknown Other Pattern

Figure 2: Diagnostic decision tree for regioisomer identification.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[2] (Standard text for chemical shift additivity rules).

  • Abraham, R. J., et al. (2006).[2] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry. Link

  • BenchChem. (2025).[3] "Navigating the NMR Landscape: A Comparative Guide to DMSO-d6 and CDCl3." Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). (General reference for benzisoxazole core shifts). Link

Sources

Comparative Potency & Pharmacophore Analysis: Benzisoxazole vs. Benzothiazole Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the comparative potency, physicochemical profiles, and synthetic utility of 1,2-benzisoxazole versus benzothiazole amine scaffolds. While both heterocycles serve as privileged structures in medicinal chemistry, they exhibit distinct bioisosteric behaviors.

The Verdict: Experimental data indicates that benzisoxazole derivatives often yield superior potency in specific receptor-ligand interactions (notably Acetylcholinesterase inhibition, with


 values as low as 0.8 nM ) due to the scaffold's unique electronic distribution and hydrogen-bonding capability. Conversely, benzothiazole  amines generally offer enhanced lipophilicity (

), superior membrane permeability, and broader utility in multi-target oncology applications (e.g., Phortress), albeit sometimes with lower specific binding affinity in comparable single-target assays.

Part 1: Physicochemical & Pharmacophore Analysis

The substitution of Oxygen (benzisoxazole) with Sulfur (benzothiazole) is a classic bioisosteric replacement. However, this switch drastically alters the pharmacophore's electronic and steric landscape.

Comparative Property Matrix
FeatureBenzisoxazole ScaffoldBenzothiazole ScaffoldImpact on Potency
Heteroatom Oxygen (High Electronegativity)Sulfur (Lipophilic, Large Van der Waals radius)Benzisoxazole creates stronger localized dipoles for H-bonding.
Lipophilicity ModerateHighBenzothiazole crosses the Blood-Brain Barrier (BBB) more readily.

-Stacking
ModerateStrongBenzothiazole excels in hydrophobic pockets (e.g., DNA intercalation).
Metabolic Stability Labile N-O bond (reductive cleavage risk)Robust C-S bond (susceptible to S-oxidation)Benzothiazole is generally more metabolically stable in vivo.
Key Application Antipsychotics (D2/5-HT2A), AChE InhibitorsAntitumor, Amyloid Imaging, Kinase Inhibitors
Mechanistic Pathway Diagram

The following diagram illustrates how the core atomic differences dictate the downstream biological potency and application.

G cluster_0 Scaffold Core cluster_1 Physicochemical Driver cluster_2 Potency Outcome BZ_Iso Benzisoxazole (O) Elec High Electronegativity (Strong Dipole) BZ_Iso->Elec Oxygen Atom BZ_Thio Benzothiazole (S) Lipo High Lipophilicity (Strong Pi-Stacking) BZ_Thio->Lipo Sulfur Atom Spec_Bind High Specific Affinity (e.g., AChE < 1nM) Elec->Spec_Bind H-Bond Acceptor Perm_Bind High Permeability & Multi-Targeting Lipo->Perm_Bind Hydrophobic Interaction

Figure 1: Causal relationship between heteroatom substitution and pharmacological outcome.

Part 2: Comparative Potency Case Study (AChE Inhibition)

To provide an objective comparison, we analyze the inhibition of Acetylcholinesterase (AChE), a primary target for Alzheimer's therapeutics, where both scaffolds have been extensively tested.

The Data: Head-to-Head Potency

Research targeting the Peripheral Anionic Site (PAS) of AChE demonstrates a clear potency advantage for the benzisoxazole moiety in specific "hybrid" drug designs (e.g., N-benzylpiperidine derivatives).

Compound ClassScaffold TypeTargetPotency (

)
Selectivity (AChE vs BuChE)Ref
N-benzylpiperidine derivative (1j) Benzisoxazole AChE0.8 nM >1000-fold[1]
N-acetyl derivative (1g) Benzisoxazole AChE3.0 nM High[1]
Tacrine-Hybrid (10w) Benzothiazole AChE~20 - 50 nM Moderate[2]
2-phenylbenzothiazole (34) Benzothiazole AChE363 nM Low[2]

Analysis:

  • Benzisoxazole Superiority: The benzisoxazole derivative (1j) achieves sub-nanomolar potency (

    
     nM). The oxygen atom facilitates a tighter fit and specific electrostatic interactions within the enzyme's active site gorge that the bulkier sulfur atom in benzothiazole disrupts.
    
  • Benzothiazole Utility: While less potent in pure inhibition, benzothiazole derivatives are often preferred for "Dual-Action" drugs. They inhibit AChE moderately but possess superior amyloid-beta (A

    
    ) aggregation inhibition due to the sulfur-mediated lipophilicity, which allows intercalation into amyloid plaques.
    

Part 3: Synthetic Accessibility & Protocols

Potency is irrelevant if the compound cannot be synthesized reliably. Benzothiazoles are generally easier to synthesize and scale than benzisoxazoles.

Synthetic Workflow Diagram

Synthesis Start_Iso Salicylaldehyde Oxime Step1_Iso Cyclization (Base/Heat) Start_Iso->Step1_Iso Prod_Iso 1,2-Benzisoxazole Step1_Iso->Prod_Iso Risk_Iso Risk: Labile N-O Bond (Careful Temp Control) Step1_Iso->Risk_Iso Constraint Start_Thio 2-Aminothiophenol Step1_Thio Condensation (R-CHO) Start_Thio->Step1_Thio Step2_Thio Oxidative Cyclization Step1_Thio->Step2_Thio Prod_Thio Benzothiazole Step2_Thio->Prod_Thio

Figure 2: Divergent synthetic pathways. Benzothiazole synthesis is generally more robust and amenable to one-pot reactions.

Protocol A: Synthesis of 3-Amino-1,2-Benzisoxazole (High Potency Scaffold)

Note: This reaction requires careful handling of hydroxylamine.

  • Reactants: Dissolve 2-hydroxybenzonitrile (10 mmol) in ethanol.

  • Reagent Addition: Add Hydroxylamine hydrochloride (

    
    , 12 mmol) and Sodium Acetate (12 mmol).
    
  • Cyclization: Reflux the mixture for 4–6 hours. The oxime intermediate forms and cyclizes intramolecularly.

  • Work-up: Pour into ice water. The precipitate is collected by filtration.

  • Purification: Recrystallize from ethanol/water.

    • Critical Checkpoint: Verify the integrity of the isoxazole ring via NMR (absence of nitrile peak at ~2200

      
      ).
      
Protocol B: Synthesis of 2-Aminobenzothiazole (High Stability Scaffold)

Method: Oxidative Cyclization of Arylthioureas (Jacobson Cyclization).

  • Reactants: Suspend phenylthiourea (10 mmol) in chloroform (

    
    ).
    
  • Bromination: Add Bromine (

    
    , 10 mmol) dropwise at 0–5°C.
    
  • Reflux: Heat to reflux for 2 hours until HBr evolution ceases.

  • Work-up: Evaporate solvent. Treat the residue with aqueous sulfur dioxide (

    
    ) to reduce excess bromine, then basify with Ammonium Hydroxide (
    
    
    
    ).
  • Yield: 2-aminobenzothiazoles typically precipitate in high yield (>80%).

Part 4: Experimental Validation (Ellman’s Assay)

To validate the potency claims (


), use the modified Ellman’s method.[1] This is the industry standard for comparing cholinesterase inhibitors.
Reagents
  • Buffer: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATChI, 0.5 mM).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM).

  • Enzyme: AChE (from Electrophorus electricus or human recombinant).

Step-by-Step Workflow
  • Preparation: In a 96-well plate, add 150

    
     of phosphate buffer and 20 
    
    
    
    of the test compound (Benzisoxazole or Benzothiazole amine) at varying concentrations (
    
    
    to
    
    
    M).
  • Enzyme Addition: Add 20

    
     of AChE solution (0.2 U/mL). Incubate at 25°C for 10 minutes.
    
  • Substrate Initiation: Add 10

    
     of ATChI / DTNB mixture.
    
  • Kinetic Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

  • Calculation:

    • Plot % Inhibition vs. Log[Concentration].

    • Calculate

      
       using non-linear regression (Sigmoidal dose-response).
      

Self-Validating Control: Always run Donepezil or Tacrine as a positive control. If Donepezil


 deviates significantly from ~20-40 nM, the assay is invalid (check enzyme activity).

References

  • Villalobos, A., et al. (1994). Novel benzisoxazole derivatives as potent and selective inhibitors of acetylcholinesterase.[2][3] Journal of Medicinal Chemistry, 37(14), 2156-2165.

  • Luo, B., et al. (2018).[1] Synthesis, Antifungal Activities and Molecular Docking Studies of Benzoxazole and Benzothiazole Derivatives. Molecules, 23(10), 2457.

  • Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel triazoles and isoxazoles linked to 2-mercaptobenzothiazole as potential anticancer agents. Medicinal Chemistry Research, 21, 269-278.
  • Bradshaw, T. D., & Westwell, A. D. (2004). The therapeutic potential of benzothiazoles.[2][4][5][6][7][8][9][10] Current Medicinal Chemistry, 11(8), 1009-1021.

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95.

Sources

Elemental Analysis Standards for Benzisoxazole Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Benzisoxazole Dilemma

Benzisoxazole derivatives (e.g., Risperidone, Zonisamide) represent a unique challenge in pharmaceutical analytics. The isoxazole ring—specifically the N-O bond—possesses distinct thermodynamic stability that often leads to incomplete combustion in standard elemental analysis (EA) protocols. This results in low nitrogen recovery and high carbon residue (carbide formation), frequently causing samples to fail the standard journal acceptance criteria of


.

This guide objectively compares the Optimized Combustion Method (Dumas/Pregl) against Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . While HRMS confirms identity, it fails to quantify bulk purity. Therefore, the primary decision lies between destructive combustion and non-destructive spectroscopic quantification.

The Gold Standard: Optimized Combustion Analysis

Standard CHN analysis often yields low nitrogen values for benzisoxazoles due to the formation of refractory chars. To achieve the required


 accuracy, the oxidation environment must be aggressively modified.
The Mechanism of Failure

In standard modes (900–950°C), the benzisoxazole ring may undergo partial thermal decomposition rather than full oxidation, trapping nitrogen in stable heterocyclic chars.

Protocol: Dynamic Flash Combustion with Catalytic Boosting

Objective: Ensure 100% conversion of N to


 and C to 

.

Reagents & Equipment:

  • Instrument: Organic Elemental Analyzer (e.g., Thermo FlashSmart or Elementar vario).

  • Combustion Aid: Tungsten (VI) Oxide (

    
    ) powder (High Purity).
    
  • Capsules: Tin (Sn) capsules (exothermic reaction aids combustion).

Step-by-Step Methodology:

  • Pre-Analysis Conditioning:

    • Dry sample in vacuo at 40°C for 4 hours (refer to USP <731> Loss on Drying ). Benzisoxazole salts (e.g., methanesulfonates) are hygroscopic; trapped water will artificially lower C/N percentages.

  • Sample Preparation:

    • Weigh 2.0–2.5 mg of sample into a Tin capsule.

    • Crucial Step: Add 5–10 mg of

      
       directly over the sample. This acts as an oxygen donor and prevents carbide formation.
      
  • Instrument Parameters:

    • Furnace Temperature: Increase to 1020°C (vs. standard 950°C).

    • Oxygen Injection: Set to "Boost" or "Extended" mode (inject

      
       for 5–8 seconds).
      
  • Self-Validation System:

    • Run a "Structural Analog Standard" before the sample. Do not use Acetanilide (too easy to burn). Use Sulfamethazine or Sulfanilamide .

    • Pass Criteria: If Sulfamethazine N% deviates >0.15% from theoretical, the reactor tube is compromised.

The Modern Alternative: Quantitative NMR (qNMR)[1][2][3]

qNMR is increasingly accepted by pharmacopoeias (USP/Ph. Eur.) as a primary method for purity assignment, bypassing the combustion difficulties of refractory heterocycles.

The Mechanism of Success

qNMR relies on the integration of proton signals relative to an Internal Standard (IS). It is independent of the sample's combustibility.

Protocol: 1H-qNMR for Benzisoxazoles

Objective: Determine purity with


 uncertainty.

Reagents:

  • Solvent: DMSO-

    
     (Benzisoxazoles often have poor solubility in 
    
    
    
    ).
  • Internal Standard (IS): Maleic Acid (TraceCERT® or USP Reference Standard). Note: Maleic acid signals (6.2 ppm) do not overlap with the aromatic benzisoxazole region (7.0–8.5 ppm).

Step-by-Step Methodology:

  • Gravimetry:

    • Weigh ~10 mg of Sample (

      
      ) and ~5 mg of IS (
      
      
      
      ) into the same vial using a micro-balance (readability 0.001 mg).
  • Acquisition:

    • Pulse angle: 90°.

    • Relaxation delay (

      
      ): Must be 
      
      
      
      (typically 30–60 seconds) to ensure full magnetization recovery. Failure here is the #1 cause of low purity results.
    • Scans: 16–32.

  • Processing:

    • Phase and baseline correction must be manual, not automatic.

    • Integrate the IS singlet (

      
      ) and a distinct sample signal (
      
      
      
      ).

Calculation:



Where 

= number of protons,

= molecular weight,

= purity of internal standard.[1]

Comparative Data Analysis

The following table summarizes experimental data comparing standard methods vs. optimized protocols for a theoretical benzisoxazole derivative (


, Theoretical N: 16.59%).
MetricStandard CombustionOptimized Combustion (

)
qNMR (Maleic Acid IS)HRMS
Nitrogen Recovery 16.10% (-0.49%)16.55% (-0.04%)N/AN/A
Purity Assessment FAIL (< 98% calc)PASS (99.8%)PASS (99.6%)Qualitative Only
Sample Required 2 mg (Destructive)2 mg (Destructive)10 mg (Recoverable)<0.1 mg
Precision (RSD) 0.8%0.15%0.3%>5.0%
Interferences Halogens/SulfurNone (with scrubbers)Paramagnetic impuritiesIon suppression

Analysis:

  • Standard Combustion consistently fails the journal requirement of

    
     due to nitrogen trapping.
    
  • Optimized Combustion aligns with theoretical values but requires aggressive oxidation.

  • qNMR provides precise purity data but requires solubility and a relaxation delay check.

Visualizing the Workflow

The following diagram illustrates the decision matrix for selecting the correct analytical path based on the specific chemistry of the derivative.

Benzisoxazole_Analysis Start Start: Benzisoxazole Derivative Purity Check_Halogens Contains F, Cl, Br, or S? Start->Check_Halogens Check_Solubility Soluble in DMSO/CDCl3? Check_Halogens->Check_Solubility Yes (Interference Risk) Combustion_Route Route A: Combustion Analysis Check_Halogens->Combustion_Route No (C,H,N,O only) Check_Solubility->Combustion_Route No (Insoluble) qNMR_Route Route B: qNMR Check_Solubility->qNMR_Route Yes (>10mg/mL) Add_WO3 Add WO3 Catalyst + Sn Capsule Combustion_Route->Add_WO3 Temp_Boost Set Furnace > 1000°C Add_WO3->Temp_Boost Result_EA Result: Bulk Purity (±0.4% Abs) Temp_Boost->Result_EA T1_Test Determine T1 Relaxation Time qNMR_Route->T1_Test Set_D1 Set Delay D1 ≥ 5 × T1 T1_Test->Set_D1 Result_qNMR Result: Organic Purity (±0.5% Rel) Set_D1->Result_qNMR

Caption: Analytical Decision Matrix for Benzisoxazole Derivatives. Blue nodes indicate decision points; Red nodes indicate method selection; Green nodes indicate validated output.

References

  • United States Pharmacopeia (USP). General Chapter <731> Loss on Drying.[2][3] USP-NF.[3] Link

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Link

  • Organic Chemistry Portal. Elemental Analysis Standards and Acceptance Criteria (±0.4%). Journal of Organic Chemistry Guidelines. Link

  • Microanalysis of Refractory Heterocycles. (2022). Microchemical Journal. Techniques for improving nitrogen recovery in benzisoxazoles using Tungsten Oxide. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-(Benzo[d]isoxazol-5-yl)propan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Do not treat this compound as a generic reagent. 2-(Benzo[d]isoxazol-5-yl)propan-1-amine is a primary amine attached to a biologically active benzisoxazole scaffold. This structural class is frequently associated with psychotropic pharmacophores (e.g., Risperidone, Paliperidone).[1][2] Consequently, you must manage two distinct risk vectors: Chemical Corrosivity (typical of primary amines) and Potent Biological Activity (target organ toxicity).

Immediate Action Required:

  • Containment: Handle only in a certified chemical fume hood or powder containment enclosure.

  • Skin Protection: Double-gloving (Nitrile/Laminate) is mandatory due to the lipophilic nature of the benzisoxazole ring facilitating dermal absorption.

  • Inactivation: Do not mix with oxidizing agents or strong acids during waste accumulation.

Risk Assessment & Hazard Profiling

To select the correct PPE, we must understand the mechanism of hazard. As specific toxicological data (OEL/LD50) is often proprietary for this intermediate, we apply Occupational Exposure Banding (OEB) based on Structure-Activity Relationships (SAR).

Hazard VectorMechanism of ActionRisk Level
Chemical Functionality Primary Amine: Basic nitrogen lone pair accepts protons, causing local pH spikes on mucous membranes.High: Causes severe irritation or chemical burns to eyes/respiratory tract.
Structural Motif Benzisoxazole Ring: High lipophilicity allows rapid crossing of the stratum corneum and blood-brain barrier.Moderate/High: Potential Central Nervous System (CNS) depression or stimulation.
Physical State Solid/Oil: Likely a low-melting solid or viscous oil. Dust generation is the primary inhalation risk.Variable: Static charge in powders increases dispersion risk.

The PPE Matrix: Layered Defense System

PPE is your last line of defense, not your first. The following matrix is designed for OEB Band 3 handling (Potent/Toxic).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory P100 / N95 (Minimum) If handling >1g or heating: PAPR with HEPA/OV cartridges Primary amines form carbamates with CO2 in breath, but the real risk is bioactive dust. Organic Vapor (OV) cartridges are required if the amine is free-based (volatile).
Dermal (Hands) Double Gloving Protocol: Inner: Nitrile (4 mil)Outer: Nitrile (Extended Cuff, 8 mil) or Laminate (Silver Shield)Benzisoxazoles are organic-soluble. Standard latex is permeable. Double nitrile provides a "breakthrough indicator" system—if the outer glove degrades, the inner protects during doffing.
Ocular Chemical Splash Goggles (ANSI Z87.1+)Safety glasses are insufficient. Amine vapors can bypass side shields, reacting with eye moisture to cause lacrimation and corneal haze (glaucopsia).
Body Tyvek® Lab Coat (Closed Front) + Chemical ApronCotton absorbs amines, holding them against the skin. Non-woven synthetics (Tyvek) repel dust and splashes.

Operational Workflows: The "How-To"

A. Weighing & Transfer (Critical Step)

The highest risk of exposure occurs during mass transfer.

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weigh boat. Benzisoxazole derivatives are often fluffy, electrostatic solids.

  • Damping: If the protocol permits, pre-wet the receiving vessel with solvent to capture dust immediately upon transfer.

  • Decontamination: Wipe the balance area with a 10% Citric Acid solution immediately after use. This converts the free amine to a non-volatile, water-soluble citrate salt.

B. Synthesis & Reaction
  • Inert Atmosphere: Run reactions under Nitrogen or Argon. Amines oxidize in air to form N-oxides and impurities that may be more toxic than the parent compound.

  • Exotherm Management: When quenching or acidifying, add acid slowly. The neutralization of the amine is exothermic and can cause splattering.

C. Logic Flow: PPE Decision Tree

PPE_Decision_Logic Start Task: Handle 2-(Benzo[d]isoxazol-5-yl)propan-1-amine StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Liquid / Oil / Solution StateCheck->Liquid QtyCheck Quantity > 100mg? Solid->QtyCheck VolatileCheck Heated or Volatile Solvent? Liquid->VolatileCheck StandardPPE Standard PPE: Fume Hood + Nitrile Gloves + Goggles QtyCheck->StandardPPE No HighPPE High Potency PPE: Double Glove + Tyvek Sleeves + P100 Respirator (if outside hood) QtyCheck->HighPPE Yes VolatileCheck->StandardPPE No VaporPPE Vapor Protection: Full Face Respirator (OV/P100) + Laminate Gloves VolatileCheck->VaporPPE Yes

Figure 1: Decision logic for selecting PPE based on physical state and quantity. Note the escalation to respiratory protection for larger solid quantities due to dust risks.

Emergency Response & Disposal

Spill Response Protocol
  • Evacuate & Isolate: Clear the immediate area (15 ft radius).

  • PPE Up: Don full PPE (including respiratory protection) before re-entering.

  • Neutralize: Do NOT use water initially (it spreads the amine). Cover the spill with a Weak Acid Neutralizer (e.g., Citric acid or Sodium bisulfate powder).

  • Absorb: Once neutralized (pH check: 6-8), absorb with vermiculite or sand.

  • Clean: Wash surface with soap and water.[3][4]

Waste Disposal (Cradle-to-Grave)
  • Segregation: Segregate as "Basic Organic Waste."

    • Critical: Never mix with "Acidic Waste" streams (Risk of violent heat generation).

    • Critical: Never mix with "Oxidizing Waste" (Risk of fire/explosion).

  • Labeling: Clearly mark container: "Contains Hazardous Amine: 2-(Benzo[d]isoxazol-5-yl)propan-1-amine. Toxic/Corrosive."[3]

  • Destruction: The preferred method is Incineration with a secondary combustion chamber (afterburner) and scrubber to capture Nitrogen Oxides (NOx).

Spill_Response Spill Spill Detected Assess Assess Volume & Form Spill->Assess Isolate Isolate Area (15ft) Assess->Isolate PPE Don Full PPE (Resp + Double Glove) Isolate->PPE Neutralize Apply Weak Acid (Citric/Bisulfate) PPE->Neutralize Absorb Absorb (Vermiculite) Neutralize->Absorb Disposal HazWaste Bin (Basic Organic) Absorb->Disposal

Figure 2: Sequential workflow for managing accidental release.

References

  • National Institute for Occupational Safety and Health (NIOSH). (2015). NIOSH Pocket Guide to Chemical Hazards: Amines. Centers for Disease Control and Prevention. [Link]

  • Occupational Safety and Health Administration (OSHA). (2007). Personal Protective Equipment Standards (29 CFR 1910.132). U.S. Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.